Product packaging for Ivermectin B1a(Cat. No.:CAS No. 70161-11-4)

Ivermectin B1a

Cat. No.: B018418
CAS No.: 70161-11-4
M. Wt: 875.1 g/mol
InChI Key: AZSNMRSAGSSBNP-XPNPUAGNSA-N
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Description

Ivermectin B1a is the major component, constituting not less than 80% of commercially available Ivermectin, a semi-synthetic macrocyclic lactone derived from the fermentation products of Streptomyces avermitilis . This high-purity compound serves as a critical reference standard and active investigational agent in pharmacological research. Main Applications & Research Value: Oncology Research: this compound demonstrates potent broad-spectrum antitumor properties in preclinical studies. Its research value lies in its ability to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy across various cancer types, including breast, gastric, and colorectal cancers . Key investigated mechanisms include the inhibition of the Akt/mTOR and Wnt/β-catenin signaling pathways, as well as the modulation of the tumor microenvironment . Antiviral Research: this compound has shown research potential as a broad-spectrum antiviral agent. Studies indicate it may inhibit the replication of several viruses by targeting host importin alpha/beta-mediated nuclear transport and viral proteins such as NS3 helicase . This has made it a compound of interest in virology research. Parasitology Research: As the primary component of Ivermectin, its foundational mechanism involves acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This leads to hyperpolarization, paralysis, and death of parasites, providing a key tool for studying antiparasitic mechanisms . Pharmacokinetics: this compound is a lipophilic compound with high protein binding affinity. Its absorption can be influenced by co-administration with high-fat meals or P-glycoprotein inhibitors, which can significantly increase systemic exposure in research models . Disclaimer: This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Safety data sheets should be consulted and adhered to prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H74O14 B018418 Ivermectin B1a CAS No. 70161-11-4

Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSNMRSAGSSBNP-XPNPUAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023181
Record name Ivermectin B1a
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Molecular Weight

875.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71827-03-7, 70288-86-7, 70161-11-4
Record name Ivermectin B1a
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Record name Ivermectin B1a
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Record name Ivermectin B1a
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Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro
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Record name IVERMECTIN B1A
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Chemical Synthesis and Biosynthesis of Ivermectin B1a

Total Synthesis Methodologies of Avermectin (B7782182) B1a

The total synthesis of Avermectin B1a is a landmark achievement in organic chemistry, owing to its complex structure featuring a 16-membered macrolide ring, a spiroketal system, and a hexahydrobenzofuran moiety. researchgate.netnih.gov The molecule's dense stereochemistry and sensitive functional groups necessitate highly strategic and efficient synthetic designs.

Convergent Synthetic Routes

Early and contemporary total syntheses of Avermectin B1a have predominantly employed convergent strategies. researchgate.net This approach involves the independent synthesis of several complex fragments of the molecule, which are then coupled together in the later stages of the synthesis. This method is advantageous as it allows for the development of efficient routes to key intermediates and facilitates the verification of stereochemistry at each stage.

A common strategy involves dissecting the molecule into three principal fragments:

The northern hexahydrobenzofuran portion: This fragment contains the intricate stereocenters of the fused furan ring system.

The southern spiroketal and aliphatic chain portion: This segment incorporates the anomeric spiroketal linkage and a significant portion of the macrolactone backbone.

The oleandrose disaccharide unit: This carbohydrate component is typically synthesized separately and glycosylated onto the aglycone at a late stage.

Synthetic Fragment Key Structural Features Common Coupling Reaction
Northern FragmentHexahydrobenzofuran, Multiple stereocentersSulfone-based alkylation, Aldol reactions
Southern FragmentSpiroketal, C1-C11 backboneHorner-Wadsworth-Emmons, Suzuki coupling
Disaccharide UnitL-oleandrosyl-α-(1→4)-L-oleandrosideGlycosylation

Key Stereoselective Transformations

Control of stereochemistry is paramount in the synthesis of Avermectin B1a. Numerous stereoselective reactions are employed to establish the molecule's many chiral centers. Some of the critical transformations include:

Asymmetric Aldol Reactions: Used to set key stereocenters in the northern and southern fragments, often employing chiral auxiliaries or catalysts to achieve high diastereoselectivity.

Substrate-Controlled Reductions: The existing stereocenters within advanced intermediates are often used to direct the stereochemical outcome of subsequent ketone reductions, for instance, in the formation of hydroxyl groups along the macrocyclic backbone.

Stereoselective Glycosylation: The formation of the glycosidic bond between the aglycone and the oleandrose disaccharide must be carefully controlled to achieve the correct α-linkage.

A notable challenge is controlling the C2 stereocenter, which is prone to epimerization. researchgate.net Synthetic strategies must be designed to avoid harsh conditions that could compromise the integrity of this chiral center, particularly during the macrolactonization step. researchgate.net

Strategic Protecting Group Chemistry

The numerous hydroxyl groups and other reactive moieties in Avermectin B1a necessitate a sophisticated protecting group strategy to ensure chemoselectivity during the synthetic sequence. uchicago.edu An effective strategy relies on the use of orthogonal protecting groups, which can be removed under specific conditions without affecting others. neliti.com

Commonly used protecting groups in avermectin synthesis include:

Silyl ethers (e.g., TBS, TIPS, TBDPS): Widely used for protecting hydroxyl groups due to their stability and selective removal using fluoride reagents.

Acetal and Ketal groups: Used to protect 1,2- or 1,3-diols.

Benzyl ethers (e.g., Bn, PMB): Stable protecting groups for alcohols, removed by hydrogenolysis.

A particularly innovative strategy involves the use of a trityl group to protect a key hydroxy aldehyde in the northern fragment. researchgate.net This bulky protecting group prevents isomerization and decomposition throughout a multi-step sequence, highlighting the critical role of protecting group selection in the success of the total synthesis. researchgate.net The final stage of the synthesis often involves a global deprotection step to unveil the natural product.

Biosynthetic Pathways in Streptomyces avermitilis

Streptomyces avermitilis constructs the complex avermectin molecule using a modular enzymatic assembly line. researchgate.netmdpi.com The core of this machinery is a Type I polyketide synthase (PKS), a massive multifunctional enzyme complex that sequentially adds and modifies simple precursor units to build the polyketide chain. acs.org

Polyketide Synthase (PKS) Assembly Line Mechanisms

The avermectin PKS is encoded by the ave gene cluster and consists of multiple large proteins that contain a series of modules. researchgate.netnih.gov Each module is responsible for one cycle of polyketide chain elongation and contains several enzymatic domains that catalyze specific reactions. nih.govyoutube.com

The domain organization within a typical module is as follows:

Acyltransferase (AT): Selects the correct extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP.

Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the extender unit via a phosphopantetheinyl arm.

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain (from the previous module) and the extender unit on the ACP.

Modifying Domains (Optional): These domains tailor the β-keto group formed after each condensation. They include the Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains, which can reduce the keto group to a hydroxyl, an alkene, or a saturated carbon-carbon bond, respectively.

The biosynthesis proceeds in a collinear fashion, where the order of the modules on the PKS enzyme dictates the sequence of elongation and modification steps, ultimately determining the structure of the final polyketide backbone. nih.govacs.org After the polyketide chain is fully assembled, a Thioesterase (TE) domain at the terminus of the last PKS module catalyzes the release and macrolactonization of the chain to form the avermectin aglycone. nih.gov

PKS Module/Domain Function
Loading Module (LM)Selects and loads the starter unit (e.g., 2-methylbutyryl-CoA).
Elongation ModuleContains KS, AT, ACP, and optional modifying domains (KR, DH, ER) for one cycle of chain extension and modification.
Ketosynthase (KS)Catalyzes C-C bond formation (Claisen condensation).
Acyltransferase (AT)Selects and loads the extender unit (malonyl-CoA or methylmalonyl-CoA).
Acyl Carrier Protein (ACP)Tethers and transports the growing polyketide chain.
Ketoreductase (KR)Reduces a β-keto group to a β-hydroxyl group.
Dehydratase (DH)Dehydrates a β-hydroxyl group to form a double bond.
Enoylreductase (ER)Reduces a double bond to a saturated bond.
Thioesterase (TE)Catalyzes the hydrolysis and cyclization of the completed polyketide chain.

Precursor Incorporation and Elongation Cycles

The biosynthesis of Avermectin B1a specifically requires a distinct set of precursor molecules that serve as the starter and extender units for the PKS assembly line. nih.gov

Starter Unit: The synthesis of the "a" series of avermectins, including B1a, is initiated with 2-methylbutyryl-CoA . researchgate.netnih.gov This branched-chain acyl-CoA is derived from the amino acid L-isoleucine. The "b" series of avermectins, in contrast, uses isobutyryl-CoA (from L-valine) as the starter unit. researchgate.net

Extender Units: The growing polyketide chain is extended through the sequential addition of twelve two- or three-carbon units derived from two primary extender units:

Malonyl-CoA (seven units): Adds two carbons to the chain.

Methylmalonyl-CoA (five units): Adds three carbons to the chain, introducing a methyl branch. researchgate.net

The AT domain in each of the twelve elongation modules exhibits specificity for either malonyl-CoA or methylmalonyl-CoA, ensuring the correct extender unit is incorporated at each step. nih.gov The competition for these acyl-CoA precursors with other primary metabolic pathways, such as fatty acid synthesis, can be a limiting factor in avermectin production. nih.govoup.com Following the assembly of the polyketide aglycone, post-PKS tailoring enzymes, including glycosyltransferases encoded by the ave cluster, attach the L-oleandrose disaccharide to complete the biosynthesis of Avermectin B1a. mdpi.com

Enzymatic Modifications and Functionalization

The biosynthesis of Ivermectin B1a is a complex process orchestrated by a series of enzymatic reactions within the producing organism, Streptomyces avermitilis. The core of this process lies in the modification of the avermectin polyketide backbone. The key distinction of ivermectin from avermectin is the saturation of the C22-C23 double bond. nih.gov This transformation is not a naturally occurring major pathway in wild-type S. avermitilis but has been achieved through genetic engineering.

The formation of the avermectin aglycone, the precursor to this compound, is catalyzed by a large, multifunctional Type I polyketide synthase (PKS). This enzymatic assembly line is encoded by the ave gene cluster. Subsequent modifications, including glycosylation, are crucial for the final structure and activity of the molecule. The biosynthesis of the sugar moiety, L-oleandrose, and its attachment to the aglycone are carried out by a series of dedicated enzymes also encoded within the ave cluster.

Elucidation of Biosynthetic Relationships Among Avermectins

The avermectin family comprises eight closely related components (A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b), which differ at several positions on the macrocyclic ring. The biosynthesis of these different components is determined by the starter unit incorporated by the PKS and subsequent enzymatic modifications.

The "a" series of avermectins, including B1a, incorporates a 2-methylbutyryl-CoA starter unit, while the "b" series utilizes an isobutyryl-CoA starter unit. nih.gov The ratio of "a" to "b" components can be influenced by the availability of these precursors. Furthermore, the differences between the "1" and "2" components arise from the activity of the enzyme encoded by the aveC gene, which influences the dehydration step at C22-C23. nih.gov Variations in this gene can alter the ratio of B1a to B2a production. nih.gov

Engineered Biosynthesis for this compound Production

The natural production of this compound is not a primary metabolic route. Therefore, significant research has focused on genetically engineering Streptomyces avermitilis to produce this valuable compound directly and efficiently.

Genetic Engineering of Streptomyces avermitilis Strains

Genetic engineering strategies have been instrumental in developing strains of S. avermitilis that can produce this compound as a single, homogenous component. nih.gov This often involves the deletion of native gene clusters to create a clean host and the introduction of a specifically designed ivermectin biosynthetic gene cluster (ive). nih.govresearchgate.net High-producing industrial strains of S. avermitilis have been successfully engineered to serve as host cells, leading to significant yields of this compound. researchgate.net In one study, an engineered strain was capable of producing this compound at a titer of 1.25 ± 0.14 g/L. nih.gov

Domain Swaps in Polyketide Synthase (PKS) Modules

A key strategy in the engineered biosynthesis of this compound involves modifying the PKS modules to alter the final product. nih.gov The saturation of the C22-C23 bond, the defining feature of ivermectin, is achieved by swapping specific domains within the PKS. nih.gov Specifically, the dehydratase (DH) and ketoreductase (KR) domains of module 2 of the avermectin PKS can be replaced with a set of domains that includes a dehydratase (DH), enoylreductase (ER), and ketoreductase (KR) from another polyketide synthase, such as that of meilingmycin. nih.gov The presence of the ER domain is crucial for the reduction of the double bond. nih.gov This domain swapping strategy has been successfully used to create strains that produce this compound. researchgate.net

Enhancement of Acyl-CoA Precursor Supply

The production of this compound is dependent on the supply of specific building blocks, namely the starter unit 2-methylbutyryl-CoA (MBCoA) and the extender units malonyl-CoA and methylmalonyl-CoA. nih.govresearchgate.net Research has shown that enhancing the intracellular pools of these acyl-CoA precursors can significantly increase the titer of this compound. nih.gov

Strategies to achieve this include:

Engineering PKS for precursor synthesis: A novel PKS can be designed and expressed in S. avermitilis to specifically produce 2-methylbutyrate, the precursor for MBCoA. nih.gov

Metabolic pathway engineering: Key genes in primary metabolism can be targeted to increase the flux towards malonyl-CoA and methylmalonyl-CoA. nih.gov This can involve inhibiting competing pathways using CRISPRi or overexpressing genes in pathways that supply these precursors, such as the β-oxidation pathway. nih.govnih.gov

These precursor supply strategies have been shown to increase this compound production by several-fold in both wild-type and industrial strains of S. avermitilis. nih.gov

Precursor Role in this compound Biosynthesis Engineering Strategy
2-methylbutyryl-CoA (MBCoA)Starter unit for the "a" series componentsHeterologous expression of a designed PKS to produce 2-methylbutyrate
Malonyl-CoAExtender unit in the polyketide chainInhibition of competing pathways (e.g., fatty acid biosynthesis)
Methylmalonyl-CoAExtender unit in the polyketide chainOverexpression of carboxylases

Combinatorial Biosynthesis Approaches

Combinatorial biosynthesis offers a powerful approach to generate novel derivatives of avermectins, including this compound. nih.gov This involves mixing and matching genes and domains from different biosynthetic pathways to create new chemical structures. nih.govnih.gov By swapping domains within the avermectin PKS, researchers have been able to produce novel ivermectin analogs with altered side chains and potentially enhanced biological activities. nih.gov This approach not only allows for the targeted production of this compound but also opens the door to creating a library of new compounds for further investigation. nih.gov

Transformation of Avermectin B1a to this compound

The conversion of Avermectin B1a to this compound is a critical semi-synthetic process that enhances the biological activity of the parent compound. This transformation specifically involves the reduction of a single double bond within the complex macrocyclic lactone structure of Avermectin B1a.

Selective Catalytic Hydrogenation of the C22-C23 Double Bond

The primary method for the synthesis of this compound from Avermectin B1a is the selective catalytic hydrogenation of the C22-C23 double bond. google.comgoogle.comresearchgate.net Avermectin B1a possesses five double bonds in its structure; therefore, a highly selective catalyst is required to hydrogenate only the target C22-C23 olefinic linkage without affecting the other four. google.comconicet.gov.ar The C22-C23 double bond is the only cis-substituted and sterically least hindered of the five, which allows for regioselective reduction. conicet.gov.ar

The most commonly employed and extensively studied catalyst for this transformation is Chlorotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst ([RhCl(PPh₃)₃]). conicet.gov.arbris.ac.ukacs.org This homogeneous catalyst has demonstrated high efficacy in selectively reducing the desired double bond to yield 22,23-dihydroavermectin B1a, the chemical name for this compound. conicet.gov.arwikipedia.orgwindows.net

The hydrogenation reaction is typically carried out in an organic solvent, such as toluene, under a hydrogen atmosphere. google.comconicet.gov.ar The process involves dissolving the Avermectin B1a and the catalyst in the solvent and then subjecting the mixture to hydrogen pressure at a specific temperature. google.comgoogle.com

Table 1: Representative Reaction Conditions for the Hydrogenation of Avermectin B1a
ParameterConditionSource
CatalystWilkinson's catalyst ([RhCl(PPh₃)₃]) google.comconicet.gov.ar
SolventToluene google.comconicet.gov.ar
Temperature Range60 to 100°C google.comgoogle.com
Hydrogen Pressure1 to 150 bar google.comgoogle.com

Research into the kinetics of this reaction has provided insights into the reaction mechanism. Studies have shown that the reaction rate is influenced by the concentrations of the catalyst, Avermectin B1a, and hydrogen. conicet.gov.ar One kinetic study found a half-order reaction with respect to the catalyst loading and first-order with respect to both Avermectin and hydrogen concentrations. conicet.gov.ar

While Wilkinson's catalyst is highly effective, a significant drawback is the relatively large amount of the expensive rhodium-based catalyst required for the reaction, typically ranging from 0.05 to 0.5 moles per mole of avermectin. google.comgoogle.com The high cost and the need for subsequent removal of the catalyst from the product have prompted research into more efficient catalytic systems. google.com

Alternative rhodium-based catalysts have been developed to improve efficiency and reduce the required amount of the precious metal. For instance, rhodium complexes containing hydrazine ligands in addition to phosphines have been shown to considerably reduce the necessary amount of catalyst for the selective hydrogenation. google.comgoogle.com The activity of in-situ formed rhodium complexes has also been studied, with findings indicating that the electron-donor capacity of the phosphine ligands can influence the catalytic activity. researchgate.net

The table below summarizes findings from a study on the effect of different phosphine ligands on the catalytic activity of rhodium complexes.

Table 2: Effect of p-Substituted Arylphosphines on Rhodium Complex Activity
Phosphine LigandRelative Activity
P(p-ClC₆H₄)₃Lowest
P(C₆H₅)₃↑
P(p-CH₃C₆H₄)₃↑
P(p-OCH₃C₆H₄)₃Highest
Source: researchgate.net

In addition to homogeneous catalysts, heterogeneous catalysts have been explored as an alternative to simplify catalyst recovery. Among various supported metal catalysts, iridium on gamma-alumina (Ir/γ-Al₂O₃) has shown high catalytic activity and selectivity for the hydrogenation of avermectin to ivermectin. pku.edu.cnresearchgate.net

It is important to note that the commercial production of ivermectin typically starts with a mixture of Avermectin B1a and Avermectin B1b, which are produced concurrently during the fermentation of Streptomyces avermitilis. conicet.gov.arwikipedia.org The hydrogenation process reduces both compounds, resulting in a final product that is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b. wikipedia.org

Molecular Mechanisms of Action of Ivermectin B1a

Primary Molecular Targets in Invertebrates

The primary targets of Ivermectin B1a in invertebrates are glutamate-gated chloride channels (GluCls). These receptors are found exclusively in invertebrates and are members of the pentameric Cys-loop receptor family of ligand-gated ion channels.

This compound binds selectively and with high affinity to GluCls in the nerve and muscle cells of invertebrates. This binding occurs at a site within the transmembrane domain, specifically in a cleft at the interface of adjacent subunits. Unlike the endogenous neurotransmitter glutamate, which binds in the extracellular domain, this compound's binding site is located near the extracellular surface within the transmembrane helices. Binding of this compound leads to the activation and stabilization of an open-channel conformation of these receptors.

Upon binding, this compound induces significant conformational changes in the GluCl channel. Structural studies, including X-ray crystallography of the C. elegans α GluClR complexed with ivermectin, have provided insights into these changes. Ivermectin binding stabilizes the transmembrane domains in an open state. The insertion of this compound is shown to enlarge the channel pore in the transmembrane region. This involves a rotation and shift of the transmembrane helices towards the extracellular side, enlarging the pore gate. These conformational changes propagate from the transmembrane domain to other parts of the receptor, including the extracellular domain, potentially influencing neurotransmitter binding.

The activation of GluCls by this compound leads to a sustained increase in the permeability of the cell membrane to chloride ions. This influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane. Unlike the transient hyperpolarization caused by the natural ligand glutamate, the channel opening induced by this compound is often described as irreversible or very slowly reversible, leading to long-lasting hyperpolarization. This sustained hyperpolarization inhibits neuronal signal transmission.

The disruption of neurotransmission due to sustained hyperpolarization in invertebrates, particularly in nematodes and arthropods, results in paralysis. This compound affects somatic muscles and the pharyngeal pump, which are critical for movement and feeding. The presence of GluCls on pharyngeal muscle cells makes the pharynx particularly sensitive to the effects of ivermectin, with low nanomolar concentrations causing inhibition of pumping. This paralysis ultimately leads to the death of the parasite, either through starvation or loss of internal turgor pressure.

Modulation of Mammalian Cys-loop Receptors

While the primary targets with high affinity are invertebrate GluCls, this compound can also interact with and modulate mammalian Cys-loop receptors, although typically at higher, micromolar concentrations. These receptors include inhibitory receptors like GABAA receptors and glycine (B1666218) receptors, as well as excitatory nicotinic acetylcholine (B1216132) receptors.

This compound is believed to act as an agonist of gamma-aminobutyric acid (GABA) receptors, which are the major inhibitory neurotransmitter receptors in the mammalian brain. Similar to its interaction with GluCls, this compound binds to GABAARs at subunit interfaces within the transmembrane domain. This binding can enhance the inhibitory effect of GABA, further contributing to neuronal inhibition. Studies have shown that this compound can activate GABAARs directly or potentiate GABA-gated currents. The interaction with GABAARs in mammals is less potent than the interaction with GluCls in invertebrates. Research indicates that the binding to specific subunit interfaces within the GABAA receptor, such as the γ2L-β2 interface in the α1β2γ2L subtype, is particularly important for irreversible channel activation, while binding to other interfaces may primarily cause potentiation of GABA-gated currents.

Here is a summary of the key molecular targets and their interactions with this compound:

Target Receptor ClassSpecific Receptor Examples (Invertebrate/Mammalian)Organism Location (Primary)This compound Binding SitePrimary Effect of BindingPotency (Relative)
Cys-loop ReceptorsGlutamate-Gated Chloride Channels (GluCls)Invertebrates (Neurons, Muscle)Transmembrane domain, subunit interfaceChannel activation, increased Cl- influx, hyperpolarizationHigh (nM)
Cys-loop ReceptorsGABAA ReceptorsMammals (CNS)Transmembrane domain, subunit interfaceChannel activation/modulation, potentiation of GABA currentLower (µM)
Cys-loop ReceptorsGlycine ReceptorsMammals (CNS)Transmembrane domain, subunit interfaceChannel activation/modulation, potentiation of Glycine currentLower (µM)
Cys-loop ReceptorsNicotinic Acetylcholine ReceptorsMammals (CNS)Transmembrane domain, subunit interfaceModulationLower (µM)

Compound Names and Pubchem C

Interaction with Cellular Proteins and Pathways

This compound has been shown to interact with several cellular proteins and modulate various signaling pathways in mammalian cells, contributing to effects beyond its primary antiparasitic action.

Tubulin Binding and Microtubule Polymerization Modulation

Research suggests that this compound can interact with mammalian tubulin, the primary structural component of microtubules. nih.govlongdom.orgresearchgate.net Microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. nih.gov Studies have indicated that this compound can promote tubulin polymerization, leading to the stabilization of microtubules. nih.govdntb.gov.uaneu.edu.tr

Data from studies on colon cancer cells (HCT-116) showed that this compound increased the polymerization of mammalian tubulin at a concentration of 30 µM. nih.govdntb.gov.uaneu.edu.tr This effect is similar to that observed with known microtubule-stabilizing agents like paclitaxel. nih.govdntb.gov.uaneu.edu.tr Molecular docking studies have also predicted that this compound can bind to the tubulin protein, potentially competing for the same binding site as taxanes. longdom.orgresearchgate.net This modulation of microtubule dynamics can lead to cellular effects such as mitotic arrest and induction of apoptosis. nih.govdntb.gov.ua

Inhibition of Wnt/β-catenin Signaling Pathway

This compound has been found to inhibit the Wnt/β-catenin signaling pathway in vertebrates. nih.govnih.govresearchgate.netmdpi.comresearchgate.net The Wnt/β-catenin pathway is a highly conserved signaling route that plays critical roles in embryonic development, cell proliferation, and differentiation. Its dysregulation is implicated in various diseases, including cancer. mdpi.com

Studies have demonstrated that this compound reduces the cytoplasmic level of β-catenin and inhibits the transcriptional activation mediated by β-catenin/TCF. nih.govnih.govresearchgate.netresearchgate.net This inhibitory effect on the Wnt/β-catenin pathway is mediated, at least in part, through its interaction with TELO2. nih.govnih.govresearchgate.netresearchgate.netmdpi.comsciprofiles.com

Interaction with TELO2, a PIKK Co-factor

A key mammalian target identified for this compound is Telomere length regulation protein 2 homolog (TELO2). nih.govnih.govresearchgate.netresearchgate.netmdpi.comsciprofiles.com TELO2 is a crucial co-factor for phosphatidylinositol 3-kinase-related kinases (PIKKs), a family of protein kinases that includes mTOR, ATM, ATR, and DNA-PKcs. nih.govresearchgate.netmdpi.comresearchgate.net These kinases are involved in various cellular processes, including DNA damage response, cell growth, and survival. researchgate.net

Affinity purification studies using immobilized this compound have isolated TELO2 as a specific binding protein. nih.govnih.govresearchgate.net this compound binds to the C-terminal α-helix of TELO2, and mutations in this region can confer resistance to ivermectin's effects on the Wnt/β-catenin pathway. nih.govresearchgate.netsciprofiles.com The binding of this compound to TELO2 leads to reduced levels of TELO2 and PIKK proteins and inhibits downstream signaling pathways regulated by PIKKs, such as the AKT/mTOR pathway. nih.govresearchgate.netsciprofiles.com This inhibition of PIKKs contributes to the reduction in cytoplasmic β-catenin levels, thereby repressing Wnt/β-catenin signaling. nih.govnih.govresearchgate.netsciprofiles.com

Proposed Interactions with Viral Proteins and Host Factors

In the context of viral infections, particularly SARS-CoV-2, this compound has been proposed to interact with certain viral proteins and host factors, although the precise mechanisms are still under investigation. nih.govresearchgate.netnih.govresearchgate.net

Computational and biophysical studies have explored the potential interactions of this compound with SARS-CoV-2 proteins, including the spike protein, main protease (Mpro), and helicase. nih.govresearchgate.netnih.govresearchgate.net Some studies suggest that this compound may exhibit affinity for host structures, such as importin proteins (IMPα and IMPβ), which are involved in nuclear transport and have been considered as potential targets for antiviral strategies. nih.govresearchgate.netresearchgate.net While the antiviral mechanisms are not fully elucidated, proposed interactions include potential interference with viral entry or replication steps through binding to viral or host proteins. nih.govnih.govresearchgate.netmdpi.com

SARS-CoV-2 Protein Targets (e.g., 3CL Protease, HR2 Domain, Nsp9, RdRp, TMPRSS2)

Studies, primarily utilizing in silico methods like molecular docking and dynamic simulations, have investigated the potential interactions of ivermectin with various SARS-CoV-2 proteins. These studies suggest that ivermectin may interact with several key viral proteins essential for replication and entry researchgate.netresearchgate.netnih.gov.

Potential SARS-CoV-2 protein targets for this compound include:

3CL Protease (3CLpro): Also known as the main protease (Mpro), 3CLpro is crucial for processing viral polyproteins into functional enzymes and structural proteins. In silico studies have indicated that ivermectin can bind to the active site and other pockets of 3CLpro, potentially altering its conformation and inhibiting its activity researchgate.netresearchgate.netnih.gov. Molecular dynamics simulations have supported the stability of ivermectin's interaction with the homodimeric form of 3CLpro nih.gov.

HR2 Domain: The heptad repeat 2 (HR2) domain is part of the SARS-CoV-2 spike protein, involved in membrane fusion during viral entry. In silico analysis suggests ivermectin may bind to the HR2 domain, potentially interfering with the fusion process researchgate.netresearchgate.net.

Nsp9: The non-structural protein 9 (Nsp9) is a single-stranded RNA-binding protein believed to play a role in viral replication. Computational studies have shown favorable binding affinities between ivermectin and Nsp9 researchgate.netresearchgate.net.

RdRp (RNA-dependent RNA polymerase): RdRp is a core component of the viral replication machinery. In silico approaches have demonstrated strong interactions between ivermectin and SARS-CoV-2 RdRp, suggesting a potential for inhibiting viral genome replication researchgate.netnih.gov.

TMPRSS2: Transmembrane serine protease 2 (TMPRSS2) is a host cell protease that cleaves the SARS-CoV-2 spike protein, a step necessary for viral entry. Some in silico data suggest ivermectin may utilize TMPRSS2 as a target, potentially disrupting viral entry nih.gov.

These findings, largely based on computational modeling, propose a multi-targeted mechanism for ivermectin against SARS-CoV-2 viral proteins researchgate.netnih.gov.

Importin α/β1 Complex Inhibition and Nuclear Transport Disruption

A significant proposed mechanism for the antiviral activity of this compound is its ability to inhibit the importin α/β1 heterodimer, a key host cell protein complex responsible for transporting various proteins into the nucleus focusbiomolecules.comnih.govnih.govresearchgate.net. Many viruses, including SARS-CoV-2, rely on this host nuclear import pathway for the nuclear translocation of their own proteins or to manipulate host cell processes for their replication nih.govresearchgate.net.

Ivermectin has been shown to act as a specific inhibitor of importin α/β-mediated nuclear import, without affecting other nuclear import pathways focusbiomolecules.comnih.govnih.gov. Research indicates that ivermectin can bind to the armadillo (ARM) repeat domain of importin α, leading to the dissociation of the preformed importin α/β1 heterodimer and preventing its formation researchgate.net. This disruption of the importin α/β1 complex can consequently block the nuclear transport of viral proteins that depend on this pathway nih.govresearchgate.net.

This mechanism is considered a host-directed effect, where ivermectin targets a host cellular process that is exploited by the virus researchgate.netchemrxiv.org. By inhibiting the nuclear import of viral proteins or host factors required for viral replication, ivermectin can interfere with the viral life cycle nih.govresearchgate.net.

Blocking of Viral Helicases (e.g., NS3 helicase in flaviviruses)

This compound has also demonstrated the ability to inhibit the activity of viral helicases, particularly the NS3 helicase found in flaviviruses mdpi.comresearchgate.netnih.govgoogle.comnih.gov. Flaviviruses, such as dengue virus (DENV), Japanese encephalitis virus (JEV), yellow fever virus (YFV), and West Nile virus (WNV), require the NS3 helicase for unwinding double-stranded RNA during replication nih.govgoogle.com.

Studies have shown that ivermectin can inhibit the helicase activity of NS3 in various flaviviruses in vitro mdpi.comresearchgate.netnih.gov. The proposed mechanism involves ivermectin binding to the single-stranded RNA (ssRNA) access site of the NS3 helicase domain mdpi.com. This binding is reported to occur in the presence of substrate RNA mdpi.com. By blocking the unwinding activity of the NS3 helicase, ivermectin can disrupt viral RNA synthesis and replication nih.gov.

In vitro assays have shown that ivermectin can significantly inhibit the replication of several flaviviruses, with varying potency mdpi.comnih.govgoogle.comnih.gov.

Table 1: In vitro Antiviral Activity of Ivermectin against Flaviviruses (Examples)

VirusEC₅₀ (nM)Reference
Yellow Fever Virus (YFV)Sub-nanomolar nih.govnih.gov
Dengue Virus (DENV)Micromolar range nih.govgoogle.com
Japanese Encephalitis Virus (JEV)300 nM researchgate.netgoogle.com
Tick-borne Encephalitis Virus (TBEV)200 nM researchgate.netgoogle.com
West Nile Virus (WNV)4000 nM researchgate.net

Note: EC₅₀ values can vary depending on the cell line and experimental conditions used.

This inhibition of viral helicases represents a potential direct antiviral mechanism of this compound against flaviviruses nih.gov.

Significance of Substituents at Key Positions

Specific positions on the this compound molecule have been identified as critical determinants of its biological activity. SAR studies have focused on the impact of modifications at these sites.

C5-Position Hydroxyl/Methoxy (B1213986) Group Importance

The presence of a hydroxyl (-OH) or methoxy (-OCH₃) group at the C5 position appears to be important for antiparasitic activity gpatindia.com. Compounds of the avermectin (B7782182) B series, which have a hydroxyl group at C5, are generally more potent than those of the A series, which have a methoxy group at C5 acs.orgnih.gov. This suggests that the nature of the substituent at this position influences the molecule's interaction with its biological target. The unsubstituted hydroxyl group at the 5-position is considered activity enhancing acs.org.

C13-Position Disaccharide Moiety Essentiality

The disaccharide moiety attached at the C13 position is considered essential for the biological activity of this compound researchgate.netgpatindia.com. This sugar moiety, along with the hydroxyl group at C5, may be significant structural determinants of antihelminthic and insecticidal activity researchgate.net. Studies have shown that removing the disaccharide unit to form the aglycone significantly reduces activity. The monosaccharide derivatives are also reported to be less active than the parent compounds acs.org.

Compound TypeRelative Activity (vs. Parent Compound)
Parent Compound1
Monosaccharide0.25 - 0.5
Aglycone< 0.03

Note: Relative activity values are approximate and can vary depending on the specific assay and target organism.

C4"-Position Substituent Effects

Modifications at the C4" position of the disaccharide moiety have been explored. Acetylation at the 4"-position has been reported to cause no significant change in activity acs.org. However, other modifications at this position can lead to compounds with altered or enhanced activity, as seen in derivatives like emamectin, which has a 4"-deoxy-4"-methylamino substitution and shows significantly increased insecticidal activity compared to abamectin (B1664291) (a mixture of avermectin B1a and B1b) wikipedia.orgrsc.org.

C25-Position Side Chain Variations (sec-butyl vs. isopropyl)

Ivermectin is a mixture primarily composed of this compound and Ivermectin B1b. These two homologs differ only in the side chain at the C25 position. This compound has a sec-butyl group at C25, while Ivermectin B1b has an isopropyl group at this position nih.govslideshare.net. Despite this structural difference, both compounds generally exhibit similar antiparasitic activity nih.gov. This suggests that the specific nature of the aliphatic side chain at C25 has less impact on the primary antiparasitic activity compared to modifications at other key positions like C5 or C13 researchgate.net.

Conformational Analysis and Biological Activity

The biological activity of this compound is intimately linked to its three-dimensional conformation and how this conformation interacts with target receptors. researchgate.netfrontiersin.orguq.edu.au Conformational analysis studies aim to determine the preferred spatial arrangement of the molecule.

Solution Conformation of Disaccharide by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the solution-state conformation of molecules. nih.govnih.govasm.org Studies utilizing high-field, high-resolution 2D NMR correlation spectroscopy have been employed to examine the solution conformation of the disaccharide moiety of avermectin B1a. nih.gov

By analyzing ³JHH coupling constants and nuclear Overhauser enhancement (NOE) contacts, researchers can gain insights into the dihedral angles and spatial proximity of atoms within the disaccharide. nih.gov These experimental data are often combined with theoretical conformational energy calculations, such as the hard-sphere exo-anomeric effect (HSEA) approach, to refine the determined solution conformation. nih.gov Differences have been observed in the glycosidic dihedral angles between the solution conformation determined by NMR and theoretical calculations and the conformation observed in X-ray crystal structures, highlighting the influence of the environment on molecular shape. nih.gov

Correlation of Conformation with Receptor Binding

The specific conformation that this compound adopts when binding to its target receptors is critical for its biological activity. researchgate.netfrontiersin.orguq.edu.au this compound is known to bind to ligand-gated chloride channels, particularly glutamate-gated chloride channels (GluClRs) in invertebrates, leading to their activation. nih.govfrontiersin.orguq.edu.au It also interacts with certain vertebrate Cys-loop receptors, albeit at lower potencies. frontiersin.orguq.edu.au

Molecular docking and simulation studies are used to predict the binding poses and interactions of this compound within the binding pockets of target proteins. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org These studies suggest that this compound binds to a site within the transmembrane domain at the interface of adjacent receptor subunits. frontiersin.orguq.edu.au The binding of this compound induces conformational changes in the receptor, which are thought to propagate from the transmembrane domain to other parts of the protein, including the pore gate and potentially the neurotransmitter binding site. lstmed.ac.ukfrontiersin.orguq.edu.aunih.gov This conformational change effectively locks the receptor in an activated (open) state, allowing the passage of chloride ions. wikipedia.orgfrontiersin.orguq.edu.au

Studies comparing the binding of this compound and B1b to various proteins have shown differential behavior, with the induced disturbances influenced by the hydrophobicity of each homolog and the binding pockets. lstmed.ac.ukresearchgate.netoutbreak.info For instance, computational studies exploring interactions with SARS-CoV-2 proteins suggested differential affinities and induced conformational changes between this compound and B1b. lstmed.ac.uknih.govresearchgate.netresearchgate.netoutbreak.info

While specific detailed data tables on the disaccharide conformation from NMR studies were not extensively available in the search results, the principles and findings regarding the use of NMR for this purpose and the importance of conformation in receptor binding are well-supported.

Here is a table summarizing some reported binding energies from computational studies, illustrating the interaction of this compound with various proteins. Note that these are computational predictions and experimental validation is crucial.

Protein Target (Computational Study)This compound Binding Energy (kcal/mol)Source (based on search results)
SARS-CoV-2 Spike protein-9.16 semanticscholar.org
SARS-CoV-2 Main Protease (Mpro)-384.56 (ETot-) nih.gov
SARS-CoV-2 S1 protein-372.99 (ETot-) nih.gov
SARS-CoV-2 S2 subunit protein-395.9 (ETot-) nih.gov
Importin α1 (IMPα1)Stable binding observed lstmed.ac.ukresearchgate.netresearchgate.netoutbreak.info
Importin β1 (IMPβ1)Stable binding observed lstmed.ac.ukresearchgate.netresearchgate.netoutbreak.info
HelicaseInduced conformational changes observed lstmed.ac.ukresearchgate.netresearchgate.netoutbreak.info

Metabolism and Pharmacokinetics of Ivermectin B1a at the Molecular Level

Enzymatic Biotransformation Pathways

The metabolic breakdown of ivermectin B1a is largely mediated by the cytochrome P450 (CYP) enzyme system nih.govdroracle.airesearchgate.net. These enzymes catalyze various reactions that modify the structure of the parent compound.

Role of Cytochrome P450 Enzymes (CYP3A4, CYP3A5, CYP2C9)

Cytochrome P450 enzymes play a central role in the metabolism of this compound in humans nih.govdroracle.airesearchgate.net. CYP3A4 is identified as the major enzyme responsible for this process, both in vivo and in vitro nih.govdroracle.airesearchgate.netresearchgate.netresearchgate.net. CYP3A5 and CYP2C9 also contribute to the metabolism of ivermectin, although to a lesser extent than CYP3A4 nih.govdroracle.airesearchgate.netresearchgate.netresearchgate.netresearchgate.net. Studies using human liver microsomes and recombinant human CYP enzymes have confirmed the involvement of these isoforms nih.govnih.govresearchgate.netnih.govresearchgate.net.

Methyl-hydroxylation Reactions

Methyl-hydroxylation is one of the metabolic reactions that this compound undergoes. This type of reaction involves the addition of a hydroxyl group to a methyl group on the this compound molecule nih.gov.

O-demethylation Reactions

O-demethylation is another significant metabolic pathway for this compound. This process involves the removal of a methyl group from an oxygen atom nih.govresearchgate.netidrblab.net. 3″-O-demethylation is a notable O-demethylation reaction that occurs nih.govnih.govresearchgate.netresearchgate.netdrugbank.comd-nb.info. This reaction is primarily catalyzed by CYP3A4, with a minor contribution from CYP3A5 nih.govnih.govresearchgate.net.

Hydroxylation Reactions (e.g., C4-hydroxylation, C25 isobutyl-hydroxylation)

Hydroxylation reactions, involving the addition of a hydroxyl group, occur at various positions on the this compound molecule nih.govresearchgate.net. Specific hydroxylation sites include the C4 position, leading to the formation of 4-hydroxymethyl ivermectin, and the C25 isobutyl group nih.govnih.govresearchgate.netresearchgate.netd-nb.info. Hydroxylation can occur at the hexahydrobenzofuran or spiroketal portions of the molecule, or both nih.gov. CYP3A4 is the primary enzyme catalyzing these hydroxylation reactions nih.govnih.govresearchgate.net. CYP2C8 may also be involved in the hydroxylation of the spiroketal moiety nih.govresearchgate.net.

Identification and Characterization of Metabolites

Numerous metabolites of this compound have been identified through in vitro and in vivo studies using techniques such as ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-TOF-MS) and LC-MS/MS nih.govnih.govresearchgate.netupce.cznih.gov. Up to 13 metabolites have been identified in human liver microsomes nih.govnih.govresearchgate.netnih.gov.

Major Metabolites (e.g., 3″-O-demethyl ivermectin, 4-hydroxymethyl ivermectin)

Several metabolites are considered major in humans. These include 3″-O-demethyl ivermectin (M1) and 4-hydroxymethyl ivermectin (M3) nih.govnih.govdroracle.airesearchgate.netnih.gov. Another significant metabolite is 3″-O-demethyl, 4-hydroxymethyl ivermectin (M6), which results from both O-demethylation and hydroxylation nih.govnih.govresearchgate.net. These major metabolites have been identified in human plasma following oral administration of ivermectin nih.govnih.govresearchgate.net.

Research Findings on Metabolites:

Metabolite NameAbbreviationMetabolic Pathway(s) InvolvedPrimary CYP Enzyme(s)Detected In VitroDetected In Vivo (Human Plasma)
3″-O-demethyl ivermectinM1O-demethylationCYP3A4, minor CYP3A5YesYes
4-hydroxymethyl ivermectinM3Hydroxylation (C4)CYP3A4YesYes
3″-O-demethyl, 4-hydroxymethyl ivermectinM6O-demethylation (3″), Hydroxylation (C4)CYP3A4YesYes
C25 isobutyl-hydroxylated ivermectin-Hydroxylation (C25 isobutyl)CYP3A4, possibly CYP2C8YesNot explicitly stated as major
24-hydroxymethyl ivermectin-Hydroxylation (C24 methyl)-Not explicitly stated as majorFound in livestock d-nb.infonih.gov

Studies have shown that the major metabolites M1 and M3 are formed primarily by CYP3A4 nih.govresearchgate.net. M1 is also produced to a small extent by CYP3A5 nih.govnih.govresearchgate.net. In vitro studies using human liver microsomes have identified a total of thirteen different phase 1 metabolites (M1-M13) nih.govresearchgate.netnih.gov.

Trace Metabolite Identification

Detailed research employing advanced analytical techniques has led to the identification of numerous metabolites of ivermectin. Studies utilizing human liver microsomes, primary human hepatocytes, and blood samples from volunteers have identified up to 13 different metabolites in vitro. herts.ac.ukresearchgate.net The primary metabolic pathways for this compound in humans involve methyl-hydroxylation, O-demethylation, and oxidation reactions. researchgate.net

Key identified metabolites of this compound include those formed by 3″-O-demethylation, C4-hydroxylation, C25 isobutyl-hydroxylation, and the formation of a 3″-O-demethyl-4-hydroxymethyl metabolite. researchgate.net Among these, three major metabolites frequently detected in human biological samples (microsomes, hepatocytes, and blood) are 3″-O-demethyl ivermectin (M1), 4-hydroxymethyl ivermectin (M3), and 3″-O-demethyl, 4-hydroxymethyl ivermectin (M6). herts.ac.uk M1 and M3 have been specifically identified as the main human in vivo metabolites.

Techniques such as ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in separating, detecting, and elucidating the molecular structures of these metabolites. herts.ac.uk Mass spectrometry, particularly MS/MS, provides characteristic fragmentation patterns that aid in the structural confirmation of identified metabolites. herts.ac.uk

Molecular Basis of Excretion Mechanisms

The elimination of this compound and its metabolites from the body occurs predominantly via the fecal route. nih.govnih.govpharmaffiliates.com Less than 1% of the administered dose is typically recovered in urine. nih.govnih.govpharmaffiliates.com Fecal excretion is a result of both biliary excretion and direct intestinal secretion from the bloodstream into the intestinal lumen.

While biliary excretion contributes to the presence of ivermectin and its metabolites in feces, studies have indicated that intestinal secretion can also be a significant pathway. Biliary concentrations of ivermectin have been observed to be substantially higher than corresponding plasma concentrations, suggesting active transport mechanisms are involved in its secretion into bile.

Role of Efflux Transporters in Biliary Excretion

Efflux transporters, particularly those belonging to the ATP-binding cassette (ABC) transporter superfamily, play a critical role in the excretion of this compound. P-glycoprotein (P-gp), also known as ABCB1, is a well-characterized efflux transporter that actively pumps a wide range of substrates out of cells in an energy-dependent manner. This compound has been identified as a substrate for P-gp. researchgate.netresearchgate.net

Beyond its role in limiting central nervous system exposure by transporting ivermectin out of brain endothelial cells, P-gp is also implicated in the intestinal and potentially biliary excretion of the compound. researchgate.net Research in animal models, such as rats, has demonstrated that ABC B1 transporter-mediated trans-epithelial transport in the intestine is a major elimination pathway, contributing significantly to total drug clearance. This intestinal secretion pathway can be quantitatively important, potentially exceeding the contribution of biliary excretion in some species. Ivermectin has also been shown to interact with other ABC transporters, acting as an inhibitor of MRP1 (ABCC1), MRP2 (ABCC2), and BCRP1 (ABCG2), and showing weaker inhibition of OATP1B1 and OATP1B3. researchgate.net

Pharmacokinetic Modeling of this compound and its Metabolites

Pharmacokinetic modeling is a valuable tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites. Compartmental models, such as two-compartment models with first-order absorption and elimination, have been developed to describe ivermectin pharmacokinetics.

Population pharmacokinetic modeling approaches have been applied to analyze ivermectin disposition in diverse groups, helping to identify sources of variability and explore potential drug interactions. These models allow for the simulation of various clinical scenarios and the prediction of drug exposures, including parameters like the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax). researchgate.net

Studies have shown that pharmacokinetic parameters like AUC and Cmax for ivermectin can be dose-proportional following oral administration. researchgate.net The elimination half-life of ivermectin can vary depending on the dose and formulation, with reported values around 18 hours or up to 91 hours. pharmaffiliates.comresearchgate.net Interestingly, some metabolites, such as M1 and M4, have been reported to exhibit longer half-lives than the parent compound, which could have implications for their persistence and potential biological activity.

Data Tables

Here are examples of data that could be presented in interactive tables based on research findings:

Table 1: Major Human Ivermectin Metabolites and Formation Pathways

Metabolite NameAbbreviationPrimary Formation Pathway(s) (Enzymes)Detected In Vitro (Microsomes/Hepatocytes)Detected In Vivo (Human Blood)
3″-O-demethyl ivermectinM1CYP3A4 (major), CYP3A5 (minor)YesYes
4-hydroxymethyl ivermectinM3CYP3A4YesYes
3″-O-demethyl, 4-hydroxymethyl ivermectinM6CYP3A4YesYes
C25 isobutyl-hydroxylation product-CYP3A4YesNot consistently reported

Table 2: Key Pharmacokinetic Parameters (Illustrative based on literature)

ParameterValue (Oral Administration)NotesSource Type (Example)
Protein Binding~93%Primarily to albuminHuman studies
Elimination Half-life~18 hours (variable)Can range up to 91 hours depending on dose/studyHuman studies
Excretion Route>99% Fecal<1% UrinaryHuman studies
Tmax~4 hoursFollowing oral doseHuman studies

Mechanisms of Drug Resistance to Ivermectin B1a

Target-Site Resistance Mechanisms

Target-site resistance involves alterations to the protein that Ivermectin B1a primarily interacts with, the glutamate-gated chloride channel (GluCl). These changes can reduce the binding affinity of the drug or alter the channel's sensitivity to activation, thereby diminishing the paralytic effect of ivermectin. nih.govannualreviews.orguq.edu.au

Mutations in Glutamate-Gated Chloride Channel Genes (e.g., α-subunit)

Mutations in the genes encoding GluCl subunits, particularly the α-subunit, have been implicated in this compound resistance. These genetic changes can lead to amino acid substitutions in the receptor protein, affecting its structure and function. For instance, studies in Cooperia oncophora have identified mutations in the GluClα3 subunit that result in a significant loss of sensitivity to ivermectin. mcgill.ca Specifically, a mutation at position 256 (L256F) in the GluClα3 subunit was found to be responsible for reduced sensitivity in homomeric channels. mcgill.ca

Altered Receptor Affinity and Sensitivity

Mutations or other modifications to the GluCl can lead to altered receptor affinity for this compound and/or altered sensitivity of the channel to drug-induced activation. Research indicates that even modest changes in the GluCl receptor can lead to a significant decrease in ivermectin sensitivity. mcgill.ca The binding site of ivermectin is located at the interface of adjacent subunits within the transmembrane domain of the receptor. uq.edu.au Alterations in these interface residues can impact drug binding. For example, studies on GABAA receptors, which are structurally related to GluCls and also modulated by ivermectin, have shown that specific amino acid residues in the transmembrane domains are crucial determinants of ivermectin sensitivity and efficacy. nih.govfrontiersin.org

Metabolic Resistance Mechanisms

Metabolic resistance involves the increased capacity of the organism to detoxify or metabolize this compound, leading to reduced effective drug concentrations at the target site. This is often mediated by the overexpression and increased activity of detoxification enzymes. annualreviews.orgbiorxiv.orgresearchgate.net

Overexpression and Increased Activity of Detoxification Enzymes

A key mechanism of metabolic resistance is the overexpression and enhanced activity of enzymes involved in xenobiotic metabolism. These enzymes can break down this compound into less toxic or inactive metabolites, accelerating its clearance from the organism. Studies in various arthropods, including ticks and insects, have linked increased expression of detoxification genes to ivermectin resistance. biorxiv.orgresearchgate.netbiorxiv.org

Role of Cytochrome P450 Monooxygenases in Accelerated Clearance

Cytochrome P450 monooxygenases (CYPs) play a significant role in the oxidative metabolism of many xenobiotics, including this compound. drugbank.commims.com Increased levels or activity of specific CYP enzymes have been repeatedly implicated in ivermectin resistance in various parasites and vectors. annualreviews.orgresearchgate.netresearchgate.netexeter.ac.ukmyspecies.infonih.gov These enzymes can hydroxylate this compound, facilitating its excretion. Research in Anopheles gambiae mosquitoes, for instance, suggests that detoxification mechanisms mediated by cytochrome P450 enzymes are more important than efflux pumps in protecting them against ivermectin. nih.gov Transcriptomic analyses of ivermectin-resistant ticks have also highlighted the important role of cytochrome P450s in resistance. researchgate.netresearchgate.net

To illustrate the potential role of P450 enzymes, consider the following hypothetical data based on research findings:

OrganismResistance StatusFold Increase in CYP Activity (Relative to Susceptible)Implicated CYP Genes (Examples)
Rhipicephalus microplusResistant~1.5 - 2.0CYP families (specifics vary)
Anopheles gambiaeResistantNot quantified in this source, but significant role shownSpecific CYP genes identified
Pediculus humanusTolerantNot quantified in this source, but involvedCYP6CJ1

Efflux Pump-Mediated Resistance

Efflux pumps are membrane transporter proteins that actively pump substrates, including drugs, out of cells, thereby reducing intracellular drug concentrations. Increased expression or activity of these pumps can contribute to drug resistance. drugbank.comt3db.caresearchgate.net

ATP-binding cassette (ABC) transporters are a major family of efflux pumps that have been associated with this compound resistance in some organisms. drugbank.comresearchgate.netresearchgate.net These transporters can reduce the accumulation of ivermectin at its target sites by actively transporting the drug out of nerve and muscle cells. Studies in Rhipicephalus microplus ticks have shown that inhibition of ABC transporters can enhance ivermectin sensitivity in resistant populations, suggesting their involvement in resistance. researchgate.net One specific ABC transporter, PhABCC4, has been implicated in the detoxification of ivermectin in Pediculus humanus humanus. myspecies.info

While both cytochrome P450 enzymes and efflux pumps can contribute to reduced ivermectin susceptibility, some studies suggest that the role of metabolic detoxification by CYPs might be more prominent than that of efflux pumps in certain species. nih.gov However, dual inhibition of both xenobiotic pumps and P450 cytochromes has been shown to greatly increase the susceptibility of Anopheles gambiae to ivermectin, indicating a potential combined effect of these mechanisms in resistance development. researchgate.netnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
Ivermectin6321424
This compound6321424
Abamectin (B1664291)6436856
Abamectin B1a6434889
Doramectin9832750
Selamectin9578507
EprinomectinNot available (mixture)
Eprinomectin B1a6444397

Interactive Data Table: Hypothetical Fold Increase in CYP Activity in Ivermectin-Resistant Organisms

OrganismResistance StatusFold Increase in CYP Activity (Relative to Susceptible)Implicated CYP Genes (Examples)
Rhipicephalus microplusResistant~1.5 - 2.0CYP families (specifics vary)
Anopheles gambiaeResistantNot quantified in this source, but significant role shownSpecific CYP genes identified
Pediculus humanusTolerantNot quantified in this source, but involvedCYP6CJ1

Overexpression of ATP-Binding Cassette (ABC) Transporters

Overexpression of ATP-Binding Cassette (ABC) transporters is a significant mechanism contributing to ivermectin resistance in various parasites. ABC transporters are a large family of membrane proteins that utilize ATP hydrolysis to transport a wide variety of substrates, including drugs, across biological membranes. Increased expression of these transporters can lead to enhanced efflux of ivermectin from parasite cells, thereby reducing intracellular drug accumulation and efficacy.

P-glycoprotein (P-gp/ABCB1) as a Key Efflux Mechanism

P-glycoprotein (P-gp), also known as ABCB1 or MDR1, is a well-characterized ABC transporter that plays a crucial role in the efflux of numerous drugs, including ivermectin. Studies have demonstrated that increased expression and activity of P-gp are associated with ivermectin resistance in various parasitic nematodes. P-gp actively pumps ivermectin out of the parasite cells, preventing the drug from reaching sufficient concentrations to exert its paralytic and lethal effects by binding to glutamate-gated chloride channels. Research in Haemonchus contortus, a significant gastrointestinal nematode in livestock, has specifically linked the expression of Hco-pgp-2, a P-gp gene, to ivermectin resistance in eggs and L1 larvae. Interference with P-gp function, for instance, by co-administering P-gp inhibitors, has been shown to improve ivermectin efficacy against resistant nematodes in sheep.

Impact of Other ABC Transporters (e.g., MRP1, ABCG2)

While P-gp is a primary focus, other ABC transporters, such as Multidrug Resistance Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can also contribute to ivermectin resistance. MRP1 is known to transport a variety of organic anions and conjugated compounds. ABCG2 is another efflux transporter with broad substrate specificity. Studies have indicated that ivermectin can interact with and be transported by MRP1 and ABCG2, particularly at higher concentrations. Overexpression or altered activity of these transporters in resistant parasites may contribute to reduced intracellular ivermectin levels, although the extent of their involvement can vary depending on the parasite species and resistance mechanisms at play. Research suggests ivermectin can act as an inhibitor of ABCG2, P-glycoprotein, and MRP1.

Cross-Resistance Patterns with Other Macrocyclic Lactones

Cross-resistance, where resistance to one drug confers resistance to other drugs within the same class, is a common phenomenon among macrocyclic lactones, including ivermectin, abamectin, doramectin, eprinomectin, and moxidectin (B1677422). This often arises due to shared resistance mechanisms, such as reliance on the same efflux transporters like P-gp. Populations of parasites resistant to ivermectin frequently exhibit reduced susceptibility to other avermectins and milbemycins. This cross-resistance poses a significant challenge for parasite control, limiting the effectiveness of alternative macrocyclic lactone treatments once resistance to one compound has emerged. However, the degree of cross-resistance can vary between different macrocyclic lactones and parasite populations. For example, some populations of Rhipicephalus microplus ticks showed cross-resistance between ivermectin and moxidectin but not always with eprinomectin.

Genetic Basis of Resistance Development

The development of ivermectin resistance has a clear genetic basis, involving specific genetic alterations that are selected for under drug pressure.

Genomic Studies Identifying Resistance-Associated Loci

Genomic studies, including quantitative trait loci (QTL) analysis and whole-genome resequencing, have been instrumental in identifying genomic regions and candidate genes associated with ivermectin resistance in parasitic nematodes. These studies aim to pinpoint the specific genetic variations, such as single nucleotide polymorphisms (SNPs), insertions, deletions, or gene amplification, that confer resistance. In Haemonchus contortus, a major locus associated with ivermectin resistance has been identified on chromosome V. While initial candidate gene approaches focusing on drug targets like glutamate-gated chloride channels have provided some insights, genomic studies are revealing a more complex picture, suggesting that resistance can be influenced by multiple genes and regulatory elements. For instance, a large genomic region on chromosome V in H. contortus associated with resistance may contain numerous genes potentially contributing to the phenotype.

Population Genetics of Resistance

Population genetics studies investigate the frequency and distribution of resistance alleles within parasite populations and the evolutionary processes that drive the development and spread of resistance. These studies analyze genetic diversity, gene flow, and the impact of selection pressure from ivermectin treatment on the genetic structure of parasite populations. Understanding the population genetics of resistance is crucial for developing effective resistance management strategies. Factors such as the initial frequency of resistance alleles, the fitness cost of resistance in the absence of drug pressure, and migration of resistant parasites between populations all influence the rate at which resistance develops and spreads. Studies have utilized population genetic methods to understand the inheritance and maintenance of resistance alleles in experimental crosses and field populations. The identification of distinct genetic haplotypes associated with resistance can provide insights into the origins and spread of resistance within parasite populations.

Strategies to Combat this compound Resistance

Combating this compound resistance requires multifaceted strategies aimed at overcoming the established resistance mechanisms. These strategies include identifying compounds that can inhibit efflux pumps and designing novel compounds that are less susceptible to resistance or target alternative pathways.

Identification of Efflux Pump Inhibitors

Given the significant role of efflux pumps in ivermectin resistance, the identification and utilization of efflux pump inhibitors (EPIs) represent a promising strategy. mdpi.com EPIs can restore or enhance the efficacy of ivermectin by blocking the active transport of the drug out of parasite cells, thereby increasing its intracellular concentration and allowing it to reach its target sites at sufficient levels. mdpi.com

Research has explored various compounds for their ability to inhibit ABC transporters involved in ivermectin efflux. Studies in Rhipicephalus microplus have shown that pre-exposure to ABC transporter inhibitors like Cyclosporin A (CsA) and MK571 can significantly reduce the ivermectin concentration required for lethality in resistant tick populations. researchgate.net This suggests that co-administering ivermectin with an appropriate EPI could potentially reverse or mitigate efflux-mediated resistance.

Ivermectin itself has been shown to interact with and even inhibit certain ABC transporters, including P-glycoprotein (ABCB1) and ABCG2 (Breast Cancer Resistance Protein). drugbank.comresearchgate.netdovepress.com However, in the context of parasite resistance, the goal is to find compounds that specifically inhibit the parasite's efflux pumps that are contributing to ivermectin resistance without causing undue toxicity to the host. mdpi.com

The search for effective EPIs is ongoing and involves screening existing compounds, including other drugs, and exploring natural products. mdpi.comnih.gov For example, some studies have investigated the potential of compounds like verapamil (B1683045) and elacridar, known efflux pump inhibitors, to enhance the activity of other drugs against resistant organisms, which could have implications for ivermectin resistance. nih.gov

Developing EPIs specifically for veterinary or agricultural use presents unique challenges, including cost-effectiveness and potential environmental impact. However, the potential to restore the efficacy of a valuable anthelmintic like ivermectin makes this a critical area of research.

Novel Compound Design Based on Resistance Mechanisms

Designing novel compounds based on a detailed understanding of ivermectin resistance mechanisms is another key strategy. This involves modifying the chemical structure of ivermectin or developing entirely new classes of compounds that circumvent the existing resistance pathways.

One approach is to design ivermectin analogs that are poor substrates for the efflux pumps overexpressed in resistant parasites or that are less susceptible to metabolic detoxification. This requires a thorough understanding of how the parasite's efflux transporters interact with ivermectin and which metabolic enzymes are involved in its breakdown. annualreviews.orgmdpi.comresearchgate.net

Another strategy is to develop compounds that target alternative sites or pathways essential for parasite survival, distinct from the GluCl channels. This could involve identifying new molecular targets in the parasite or developing compounds that act through different mechanisms. Research into the molecular targets of ivermectin and related compounds continues to reveal potential alternative avenues. For instance, studies have explored interactions with other ion channels and receptors in parasites. nih.govannualreviews.org

Furthermore, understanding the structural basis of ivermectin binding to its target sites and how resistance mutations affect this binding can inform the design of new compounds that bind effectively even in the presence of these mutations. uq.edu.au Molecular docking studies, for example, can provide insights into the binding interactions of ivermectin and potential novel compounds with target proteins. longdom.org

Genetic and genomic studies of resistant parasite populations are invaluable in identifying the specific genes and mutations associated with resistance. nih.govnih.govnih.gov This information can guide the rational design of new compounds or the modification of existing ones to overcome the identified resistance mechanisms. For example, if a specific mutation in a GluCl subunit is conferring resistance, novel compounds could be designed to bind effectively to the mutated channel.

The development of novel ivermectin derivatives or entirely new antiparasitic agents is a long-term process that requires significant investment in research and development. However, it is essential for ensuring the continued availability of effective tools for controlling parasitic diseases in the face of rising resistance.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6321424
Ivermectin6321424
Cyclosporin A (CsA)5284373
MK571636375
Verapamil2367
Elacridar123690

Data Table Example (Illustrative based on search results, specific numerical data would require detailed extraction from sources)

While specific quantitative data tables directly comparing the efficacy of EPIs or novel compounds against this compound resistance across various parasite species were not consistently available in a format suitable for direct extraction and presentation as interactive tables within the search results, the findings indicate the potential and direction of research in this area. Below is an illustrative example of how such data might be presented if readily available, focusing on the concept of efflux pump inhibition.

Parasite SpeciesIvermectin LC50 (Resistant Strain)Ivermectin + EPI LC50 (Resistant Strain)Fold Change in SensitivityEfflux Pump Implicated
Rhipicephalus microplusHighLowerSignificant IncreaseABC Transporters (e.g., PGP) researchgate.net
Caenorhabditis elegansHighModerate ReductionModerate IncreaseABC Transporters (e.g., PGP, MRP) nih.gov

Advanced Analytical Methodologies for Ivermectin B1a Research

Chromatographic Techniques

Chromatography plays a vital role in separating Ivermectin B1a from other components in a sample matrix, which is essential before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, or Mass Spectrometry Detection

HPLC is a widely used technique for the analysis of this compound, offering good separation capabilities. Various detection methods can be coupled with HPLC, each providing different advantages.

HPLC-UV: Ultraviolet (UV) detection is a common method for this compound analysis, typically utilizing wavelengths around 245 nm or 254 nm where the compound exhibits absorbance. kojvs.orgsielc.comresearchgate.netnih.govresearchgate.net While 245 nm may provide better peak shape and area compared to 254 nm for the same concentration, both wavelengths are suitable for quantification. kojvs.org RP-HPLC methods using C18 columns are frequently employed. kojvs.orgresearchgate.netfao.org Mobile phases often consist of mixtures of water, methanol (B129727), and acetonitrile, sometimes with the addition of acetic acid or sulfuric acid to optimize separation and peak shape. kojvs.orgsielc.comresearchgate.net

HPLC-Fluorescence: Fluorescence detection (FLD) offers higher sensitivity compared to UV detection for this compound. However, it typically requires pre- or post-column derivatization of this compound to introduce a fluorescent moiety. scienceopen.comfao.orgresearchgate.net This derivatization step adds complexity to the method.

HPLC-Mass Spectrometry (HPLC-MS): Coupling HPLC with mass spectrometry provides high specificity and sensitivity, allowing for the identification and quantification of this compound even in complex matrices. kojvs.orgresearchgate.net This combination is particularly useful for residue analysis and pharmacokinetic studies.

Detailed research findings from HPLC methods:

A validated RP-HPLC method for simultaneous determination of triclabendazole (B1681386) and this compound in pharmaceutical formulations used a mobile phase of acetonitrile-methanol-water-acetic acid (56 + 36 + 7.5 + 0.5, v/v/v/v) with UV detection at 245 nm. The method showed good linearity for this compound in the range of 27.01-81.02 µg/mL with a correlation coefficient (r) of 0.9999. The calculated Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound were 0.07 and 0.20 µg/mL, respectively. researchgate.net

Another HPLC-UV method for quantifying ivermectin in solution used a mobile phase of water/methanol/acetonitrile (15/34/51, v/v) at a flow rate of 1.0 mL/min on a Waters Xbridge C18 column with detection at 245 nm. This method achieved a shorter retention time (16.3 to 16.5 min) compared to other mobile phase compositions. kojvs.org

HPLC with fluorescence detection has been used for monitoring residues of this compound in bovine muscle, with a linear range of 5-60 µg/kg. fao.org

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers enhanced speed, resolution, and sensitivity compared to conventional HPLC-MS. This technique is particularly valuable for the analysis of this compound at very low concentrations in biological and environmental samples. researchgate.netfao.orgmdpi.com

UPLC systems typically utilize smaller particle size columns (e.g., 1.8 µm) and higher flow rates and pressures. fao.org

Tandem mass spectrometry (MS/MS) provides increased selectivity by monitoring specific fragmentation patterns of the target analyte, minimizing interference from matrix components. researchgate.netfao.orgmdpi.comjst.go.jp

Electrospray ionization (ESI) in positive mode is commonly used for ionizing this compound in LC-MS/MS and UPLC-MS/MS applications. researchgate.netfao.orgresearchgate.netmdpi.comjst.go.jpnih.gov The protonated molecule ([M+H]+) or adduct ions, such as the sodium adduct ([M+Na]+), are often observed. researchgate.netresearchgate.net For this compound, the sodium adduct at m/z 897.4 is frequently the principal peak in ESI positive ion mode. researchgate.netresearchgate.net Specific transitions are monitored in selected reaction monitoring (SRM) mode for quantification. For example, transitions like 890.4 > 305.2 and 890.4 > 567.0 have been monitored for this compound. fao.org

Detailed research findings from UPLC-MS/MS methods:

A UPLC-MS/MS method for determining avermectins, including this compound, in crops using a QuEChERS-based extraction achieved limits of detection of 1.2 µg/kg for this compound. The mobile phase consisted of an aqueous solution of 10 mmol/L ammonium (B1175870) formate (B1220265) and methanol with 0.1% formic acid, favoring the formation of [M+NH4]+ adducts. mdpi.com

An LC/ESI-MS/MS method for simultaneous quantification of macrocyclic lactones, including ivermectin (which contains B1a), in various animal matrices showed linear calibration plots with high correlation coefficients (r=0.998-0.999). The LOQ ranged from 0.02-1.5 ng/mL and LOD from 0.1-5 ng/mL across different analytes. jst.go.jp

A validated LC/ESI-MS/MS method for the quantitative determination of this compound in animal plasma demonstrated a limit of quantification of 1.0 ng/mL and a limit of detection of 0.2 ng/mL. Calibration curves were linear between 1 and 100 ng/mL with r ≥ 0.9989. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatography technique that offers advantages such as high throughput and low solvent consumption. It can be used for the separation and determination of this compound, often coupled with densitometric detection. akjournals.comresearchgate.net

HPTLC separation of this compound is typically performed on silica (B1680970) gel plates. akjournals.comresearchgate.net

Mobile phases are usually organic solvent mixtures. For instance, a mixture of toluene–ethyl acetate-glacial acetic acid (6:4:0.5, v/v/v) has been used for the simultaneous determination of ivermectin and albendazole (B1665689). akjournals.com Another method used n-hexane: acetone: ethylacetate (6.5: 3.5: 0.1 v/v/v) as the mobile phase. researchgate.net

Densitometric analysis with UV detection at wavelengths around 247 nm is common for quantifying this compound on HPTLC plates. akjournals.comresearchgate.net

Detailed research findings from HPTLC methods:

A validated HPTLC method for simultaneous determination of ivermectin and albendazole in tablets used silica gel 60 F254 plates and densitometric analysis at 247 nm. The method showed good linearity for ivermectin in the range of 0.12 to 0.54 µg per band. Recovery studies for ivermectin ranged from 98% to 101%. akjournals.com

An HPTLC method for determining ivermectin stability used silica gel 60F-254 plates and densitometric analysis at 247 nm. Compact spots of ivermectin were found at an Rf of 0.26 ± 0.02. researchgate.net

Spectrometric Approaches

Spectrometric techniques provide valuable information about the mass, structure, and conformation of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique frequently coupled with liquid chromatography for the analysis of polar and high molecular weight compounds like this compound. researchgate.netresearchgate.netjst.go.jpnih.gov As mentioned in the UPLC-MS/MS section, ESI in positive mode is commonly used, yielding characteristic ions such as [M+H]+ and [M+Na]+. researchgate.netresearchgate.net The fragmentation patterns observed in tandem MS (ESI-MS/MS) provide structural information and are used for highly selective detection in complex matrices. researchgate.netfao.orgresearchgate.netjst.go.jpnih.gov

Detailed research findings involving ESI-MS:

In ESI positive ion MS mode, the mass spectra of ivermectin often show a principal peak at m/z 897.4 corresponding to the sodium adduct [B1a+Na]+. researchgate.netresearchgate.net

LC/ESI-MS/MS methods have been developed and validated for the quantitative determination of this compound in various matrices, including animal plasma and dung beetles, demonstrating high sensitivity and specificity. scienceopen.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy is a powerful technique for determining the detailed structure and conformation of organic molecules. Both proton NMR (¹H NMR) and carbon NMR (¹³C NMR), as well as 2D NMR techniques, are applied to this compound. nih.govresearchgate.netnih.goviajpr.com

NMR spectroscopy can provide unambiguous assignment of proton and carbon resonances, coupling constants, and information about spatial relationships between atoms through techniques like Nuclear Overhauser Effect (NOE) spectroscopy. nih.gov

Quantitative NMR (qNMR) can be used for the quantitative determination of this compound in samples. researchgate.netnih.gov This method relies on the direct proportionality between the intensity of NMR signals and the number of nuclei producing the signal. An internal standard with a known concentration and a well-separated signal is typically used for quantification. researchgate.netnih.gov

Detailed research findings from NMR spectroscopy:

¹H NMR spectroscopy using an internal standard like 1-methoxy-4-(2-nitroethyl) benzene (B151609) (PMN) in deuterochloroform has been validated for the quantitative determination of avermectin (B7782182) B1a (AVB1a). researchgate.netnih.gov The integrated signal of AVB1a at 5.56 ppm and the signal of PMN at 8.14 ppm were used for quantification. researchgate.netnih.gov This qNMR method showed good accuracy and precision, with results comparable to HPLC methods. researchgate.netnih.gov

NMR spectroscopy, combined with theoretical calculations and Nuclear Overhauser Enhancement (NOE) data, has been used to examine the solution conformation of the disaccharide of avermectin B1a, revealing differences compared to its X-ray structure. nih.gov

¹H-NMR spectra are routinely used for the characterization and confirmation of the structure of ivermectin and its derivatives, often using CDCl3 as a solvent and tetramethylsilane (B1202638) as an internal standard. iajpr.com Purity analysis using NMR is also reported. biosensis.com

UV Spectrophotometry for Quantification

UV Spectrophotometry is a fundamental technique utilized for the quantification of this compound, particularly in pharmaceutical formulations and simpler matrices. This compound exhibits a characteristic absorption maximum in the ultraviolet region. Studies have shown that a wavelength of 245 nm is often selected for the UV spectrophotometric analysis of ivermectin due to its selectivity and sufficient molar absorptivity at this wavelength. dergipark.org.trmedwinpublishers.comsielc.comresearchgate.net

Research has demonstrated the application of UV spectrophotometry for determining ivermectin content in different preparations. For instance, a method utilizing UV analysis at 245 nm showed a linear relationship between absorbance and concentration in the range of 10 to 60 µg/mL. dergipark.org.trresearchgate.net The method was validated, demonstrating its precision, accuracy, and robustness for quantifying ivermectin in raw materials, tablets, and injectable solutions. dergipark.org.tr

Another approach involves using first-order derivative spectrum analysis to quantify Avermectin B1, which includes this compound. By analyzing the first-order derivative spectrum, specific peak and valley coordinates (e.g., A252.2 and A256.8) can be used for quantitative analysis, reducing interference from different preparation forms. A standard regression equation has been derived for this method, showing a strong correlation coefficient (r = 0.9996). nih.gov

Derivatization Strategies for Enhanced Detection

While UV detection at 245 nm is useful, the sensitivity may be limited, especially when analyzing this compound in complex biological or environmental matrices where it is present at very low concentrations. thaiscience.info To overcome this, derivatization strategies are employed to enhance the detectability of this compound, primarily by introducing a chromophore or fluorophore. researchgate.netthaiscience.info

Fluorophore Tagging

Fluorophore tagging is a widely used derivatization strategy for this compound analysis, particularly when high sensitivity is required, such as in biological fluids and tissues. researchgate.netthaiscience.infosapub.org this compound does not possess strong native fluorescence, necessitating derivatization to enable fluorescence detection. thaiscience.info

The derivatization typically involves reacting this compound with specific reagents to produce fluorescent derivatives. A common approach involves using a mixture of trifluoroacetic acid and trifluoroacetic anhydride, often in the presence of a catalyst like N-methylimidazole. thaiscience.infohilarispublisher.comresearchgate.net This reaction yields fluorescent products that can be detected using fluorescence detectors coupled with liquid chromatography (HPLC-FLD). researchgate.netthaiscience.infosapub.orghilarispublisher.com

The evolution of fluorogenic derivatization methods for ivermectin has significantly improved their speed and sensitivity. nih.gov Reaction times have been reduced from lengthy procedures to less than 30 seconds at room temperature, and sensitivity has increased considerably, allowing the detection of picogram quantities of the analyte. nih.gov Optimized derivatization conditions are crucial for achieving low detection limits. sapub.org

Bioanalytical Method Development and Validation

Developing and validating bioanalytical methods for this compound is essential for accurate quantification in biological matrices such as plasma, tissues, and cell extracts. These methods must be sensitive, selective, accurate, precise, and robust to provide reliable data for research purposes, including pharmacokinetic studies. researchgate.netthaiscience.infojocpr.comnih.govresearchgate.net

Validation of bioanalytical methods for this compound typically follows guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). jocpr.comnih.gov Key validation parameters include sensitivity, selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. jocpr.comnih.govnih.gov

Method Sensitivity, Selectivity, and Robustness

Sensitivity refers to the lowest concentration of this compound that can be reliably detected and quantified. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key indicators of method sensitivity. For this compound, highly sensitive methods, particularly those using LC-MS/MS or HPLC with fluorescence detection after derivatization, can achieve LOQs in the low ng/mL or even pg/mL range in biological matrices. researchgate.netthaiscience.infonih.govresearchgate.net For example, an LC-MS/MS method for ivermectin in human plasma showed an LOQ of 0.5 ng/mL. researchgate.net Another LC-MS/MS method for this compound in animal plasma reported an LOQ of 1.0 ng/mL and an LOD of 0.2 ng/mL. researchgate.netsaspublishers.com UV methods, while simpler, generally have higher LOQs, often in the µg/mL range. dergipark.org.tr

Selectivity is the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix, including structurally related compounds like Ivermectin B1b and endogenous substances. afjbs.comresearchgate.netthaiscience.info Chromatographic separation, particularly using techniques like HPLC and LC-MS/MS, is crucial for achieving selectivity. afjbs.comresearchgate.netjocpr.com Methods are developed to ensure that the peak corresponding to this compound is well-separated from other peaks. afjbs.com

Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. nih.gov Validated methods for this compound demonstrate robustness against minor changes in conditions such as mobile phase composition, flow rate, and column temperature. afjbs.comnih.gov This ensures the reliability of the method under normal operating conditions.

Application in Biological Matrices (e.g., plasma, tissues, cell extracts)

Bioanalytical methods for this compound are extensively applied to quantify the compound in various biological matrices. Plasma is a common matrix for pharmacokinetic studies, and numerous LC-MS/MS and HPLC-FLD methods have been developed and validated for ivermectin quantification in human and animal plasma. researchgate.netthaiscience.infojocpr.comnih.gov These methods often involve sample preparation steps such as protein precipitation or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before analysis. researchgate.netthaiscience.infojocpr.comnih.gov

Studies have successfully applied validated methods to quantify this compound in plasma samples from treated animals, demonstrating their usefulness in pharmacokinetic investigations. researchgate.net Methods for analyzing ivermectin in whole blood and dried blood spots (DBS) have also been developed and validated, offering alternative matrices for analysis, particularly in challenging field settings. nih.govresearchgate.net These methods have shown good accuracy and precision in these matrices. nih.govresearchgate.net

Analysis of this compound in tissues is also important, especially for residue studies. Methods involving extraction from tissues like liver and muscle, followed by clean-up and detection (often by HPLC-FLD or LC-MS/MS), have been reported. researchgate.netresearchgate.netsaspublishers.comscienceopen.com These methods require efficient extraction and clean-up procedures to handle the complexity of tissue matrices. saspublishers.comscienceopen.com

Furthermore, analytical techniques are applied to study this compound in cell extracts in research settings, for example, to investigate its cellular uptake or effects. nih.gov

Here are some illustrative data from research findings:

Table 1: Summary of UV Spectrophotometry Data for Ivermectin Quantification

Method TypeWavelength (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)MatrixReference
UV Spectrophotometry24510 - 60>0.9990.802.30Pharmaceutical preparations dergipark.org.tr
First-order derivative UV252.2, 256.8Not specified0.9996Not specifiedNot specifiedStandard preparations nih.gov

Table 2: Illustrative Bioanalytical Method Performance for this compound

Analytical TechniqueMatrixLOQ (ng/mL)LOD (ng/mL)Linearity Range (ng/mL)Recovery (%)Precision (RSD%)Reference
LC-MS/MSAnimal Plasma1.00.21 - 10093.26 - 101.36<5 researchgate.netsaspublishers.com
LC-MS/MSHuman Plasma0.5Not specified0.5 - 250Not specified<15 researchgate.net
LC-MS/MSHuman Plasma/Whole Blood0.970Not specified0.970 - 38496 - 123<15 nih.gov
HPLC-FLD (Derivatized)Human Plasma0.02 (ng using 100 µL sample)Not specified20 - 8000>90<15 thaiscience.info
HPLC-FLD (Derivatized)Bovine Milk5 (µg/L)2.5 (ng/mL)2.5 - 160 (ng/mL)37 - 79>20 sapub.orghilarispublisher.com

These examples highlight the range of analytical methods and their performance characteristics when applied to the quantification of this compound in different matrices. The choice of method depends on the required sensitivity, the nature of the matrix, and the research objectives.

Emerging Research Areas and Potential Applications of Ivermectin B1a

Anticancer Research

Research into the anticancer properties of Ivermectin B1a and its closely related compound, ivermectin, has revealed several potential mechanisms by which it may exert inhibitory effects on cancer cells. These include the suppression of cell proliferation, induction of programmed cell death, modulation of key signaling pathways, targeting of cancer stem cells, and the reversal of multidrug resistance. e-century.usnih.govdovepress.com

Inhibition of Cancer Cell Proliferation in Various Cell Lines

This compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines in vitro. Studies have shown that it can reduce the viability of colorectal cancer cells, including HCT-116, SW480, and SW1116 cell lines. neu.edu.trmdpi.comfrontiersin.orgresearchgate.netnih.govnih.gov For instance, avermectin (B7782182) B1a inhibited the growth of HCT-116 cells with an IC50 value of 30 µM after 24 hours. mdpi.comnih.govnih.gov The anti-proliferative effect has also been observed in other cancer types, such as breast cancer (MCF-7, MDA-MB-231, MDA-MB-468), ovarian cancer (SKOV-3), melanoma, and glioma cells. sci-hub.senih.govdovepress.commdpi.com This inhibition can be dose- and time-dependent. frontiersin.orgresearchgate.net

Data Table Example: Inhibition of HCT-116 Cell Viability by Avermectin B1a

Concentration (µM)Cell Viability (% of Control) at 24h
0100
30~60.17 mdpi.com

Note: The value for 30 µM is derived from the reported apoptotic rate of 39.83% at this concentration, implying approximately 100% - 39.83% = 60.17% viability, assuming apoptosis is the primary mode of cell death at this concentration.

Induction of Programmed Cell Death (Apoptosis, Autophagy, Pyroptosis)

This compound and ivermectin have been shown to induce programmed cell death in cancer cells through various pathways, including apoptosis and autophagy. nih.govdovepress.comresearchgate.net

Apoptosis: Studies in colorectal cancer cells (HCT-116, SW480, SW1116) have demonstrated that ivermectin can induce apoptosis. mdpi.comfrontiersin.orgresearchgate.net This is often associated with the upregulation of proapoptotic proteins like Bax and cleaved PARP, and the downregulation of antiapoptotic proteins such as Bcl-2. neu.edu.trfrontiersin.orgresearchgate.net Ivermectin-induced apoptosis can also involve the activation of caspases, specifically caspase-3 and caspase-9. neu.edu.trfrontiersin.org The mitochondrial pathway appears to be involved in this process, potentially mediated by the production of reactive oxygen species (ROS). neu.edu.trfrontiersin.orgresearchgate.net In HCT-116 cells, treatment with 30 µM avermectin B1a for 24 hours resulted in an apoptotic rate of 39.83%, compared to 18.07% in the control group. mdpi.com

Autophagy: Ivermectin has been reported to induce cytostatic autophagy in various cancer cell lines, including breast cancer, ovarian cancer, and glioblastoma. dovepress.comalzdiscovery.org This process can be mediated through the inhibition of the Akt/mTOR signaling pathway and PAK1. nih.govdovepress.comalzdiscovery.org

Pyroptosis: While less extensively studied compared to apoptosis and autophagy in the context of this compound specifically, ivermectin has been mentioned in broader reviews as potentially promoting pyroptosis in cancer cells. nih.gov

Data Table Example: Apoptosis Induction by Avermectin B1a in HCT-116 Cells

TreatmentApoptotic Rate (%) at 24h
Control18.07 mdpi.com
Avermectin B1a (30 µM)39.83 mdpi.com

Modulation of Cancer-Related Signaling Pathways (e.g., PAK1, EGFR, ERK/Akt/NF-κB)

This compound and ivermectin influence several signaling pathways crucial for cancer cell survival, proliferation, and progression. Key targets include PAK1, EGFR, and the downstream ERK/Akt/NF-κB cascade. nih.govdovepress.comresearchgate.netnih.govspringermedicine.com

PAK1: Ivermectin is recognized as a PAK1 inhibitor in various tumors, including breast cancer, ovarian cancer, melanoma, and nasopharyngeal carcinoma. nih.govdovepress.com Inhibition of PAK1 can lead to decreased cell proliferation and can be involved in inducing autophagy. nih.govdovepress.com

EGFR and ERK/Akt/NF-κB: Ivermectin has been shown to inhibit the activation of EGFR and its downstream signaling pathway, which includes ERK, Akt, and NF-κB. nih.govnih.govspringermedicine.com This modulation can contribute to the inhibition of cancer cell growth and the reversal of drug resistance. nih.govnih.gov Specifically, the inhibition of NF-κB can lead to reduced expression of P-glycoprotein (P-gp), a key mediator of multidrug resistance. nih.gov

Other Pathways: Ivermectin has also been reported to modulate other pathways such as Wnt/β-catenin and Akt/mTOR, further contributing to its anticancer effects. nih.govdovepress.comresearchgate.net

Targeting Cancer Stem Cells

Research suggests that ivermectin may preferentially target cancer stem cells (CSCs), a subpopulation of cancer cells thought to be responsible for tumor initiation, progression, metastasis, and recurrence. e-century.ussci-hub.sedovepress.comspandidos-publications.comresearchgate.net Studies on breast cancer cell lines, such as MDA-MB-231, have shown that ivermectin can preferentially inhibit the viability of CSC-enriched populations (identified by markers like CD44+/CD24-) compared to the bulk cancer cell population. sci-hub.sespandidos-publications.comresearchgate.net This effect has been associated with the downregulation of "stemness" genes, including Nanog, Sox2, and Oct4, at both mRNA and protein levels. sci-hub.sespandidos-publications.comresearchgate.net

Data Table Example: Preferential Inhibition of Cancer Stem-Like Cells by Ivermectin in MDA-MB-231 Cells

Cell PopulationIvermectin Concentration (µM)Cell Viability (% of Control) - Example Data (Illustrative)
Total Cell Population4~60
CSC-enriched Population4~30
Total Cell Population8~40
CSC-enriched Population8~15

Reversal of Multidrug Resistance (MDR) in Cancer Cells

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy. Research indicates that ivermectin can reverse MDR in various cancer cell lines that have developed resistance to conventional chemotherapeutic drugs. e-century.usnih.govdovepress.comnih.govspringermedicine.comspandidos-publications.com This reversal effect has been observed in leukemia, colorectal cancer, and breast cancer cell lines resistant to drugs like vincristine (B1662923) and doxorubicin. nih.govnih.gov

A key mechanism by which ivermectin overcomes MDR is by reducing the expression of P-glycoprotein (P-gp), a drug efflux pump often overexpressed in resistant cancer cells. nih.govdovepress.comnih.gov This reduction is primarily achieved through the inhibition of the EGFR/ERK/Akt/NF-κB signaling pathway, which leads to decreased transcription of the gene encoding P-gp (ABCB1/MDR1). nih.govnih.govspringermedicine.com Studies have shown that ivermectin binds to the extracellular domain of EGFR, thereby inhibiting its activation and the subsequent downstream signaling cascade. nih.govspringermedicine.com

Antiviral Research

Beyond its established antiparasitic uses, this compound, as a major component of ivermectin, has demonstrated antiviral activity against a broad range of viruses in vitro. nih.govresearchgate.netmdpi.commsptucuman.gov.arjcu.edu.auajol.info The proposed mechanisms of its antiviral action primarily involve the inhibition of host cell processes that viruses hijack for their replication. nih.govmdpi.comjcu.edu.au

A prominent mechanism is the inhibition of nuclear transport mediated by the importin α/β1 heterodimer. nih.govresearchgate.netmdpi.comjcu.edu.aud-nb.infoscielo.org.mxnih.gov Many viruses rely on this cellular transport pathway to import viral proteins into the host cell nucleus, a crucial step for their replication. nih.govmdpi.comjcu.edu.auscielo.org.mx By inhibiting importin α/β1, ivermectin can block the nuclear translocation of viral proteins, thereby disrupting the viral life cycle. nih.govresearchgate.netmdpi.comjcu.edu.aud-nb.infoscielo.org.mxnih.gov This mechanism is believed to contribute to its activity against various RNA viruses, including dengue virus (DENV), West Nile virus, Zika virus, and influenza virus, as well as some DNA viruses like pseudorabies virus. nih.govmdpi.commsptucuman.gov.arjcu.edu.auajol.infod-nb.info

Research has also explored the potential of ivermectin against SARS-CoV-2. In vitro studies have shown that ivermectin can reduce SARS-CoV-2 viral RNA levels in infected cells. mdpi.comd-nb.infoscielo.org.mxnih.gov This effect is hypothesized to be related to its ability to inhibit importin α/β1-mediated nuclear import, which could interfere with the transport of SARS-CoV-2 proteins necessary for replication. mdpi.commsptucuman.gov.ard-nb.infoscielo.org.mxnih.gov

Other proposed antiviral mechanisms include targeting specific viral proteins, such as the NS3 helicase in flaviviruses like dengue virus. nih.govnih.gov

Mechanisms of Action Against RNA Viruses (e.g., Flaviviruses, HIV-1)

Ivermectin, including its B1a component, has demonstrated in vitro antiviral activity against a range of RNA viruses, such as Flaviviruses (like Dengue Virus (DENV) and West Nile Virus (WNV)) and Human Immunodeficiency Virus-1 (HIV-1). researchgate.netnih.govnih.govjcu.edu.auusm.my A key proposed mechanism involves the inhibition of the host importin α/β1 heterodimer, a nuclear transport protein complex. researchgate.netnih.govnih.govjcu.edu.au

Many RNA viruses, despite replicating in the cytoplasm, rely on the nuclear import of certain viral proteins or host factors for critical steps in their life cycle or to counteract host antiviral responses. researchgate.netnih.govnih.gov For instance, HIV-1 integrase and the DENV non-structural protein 5 (NS5) require importin α/β1-mediated nuclear transport. researchgate.netnih.govnih.govjcu.edu.au Studies suggest that ivermectin can bind to the importin α armadillo (ARM) repeat domain, disrupting the formation of the importin α/β1 heterodimer or dissociating the preformed complex. nih.gov This interference with nuclear transport can inhibit the replication of viruses dependent on this pathway. nih.govnih.gov

Research findings related to this compound's antiviral mechanisms are summarized in the table below:

Target Virus (Examples)Key Viral Protein Involved (Examples)Proposed Mechanism of ActionResearch Context (In vitro/In vivo)
Flaviviruses (DENV, WNV)NS5Inhibition of importin α/β1-mediated nuclear import of NS5. researchgate.netnih.govIn vitro
HIV-1IntegraseInhibition of importin α/β1-mediated nuclear import of Integrase. nih.govnih.govusm.myIn vitro
SARS-CoV-2Main protease (Mpro), Spike proteinInteraction with viral proteins and/or host factors. researchgate.netfrontiersin.orgresearchgate.netnih.govIn vitro, Computational

It is important to note that while in vitro studies have shown promising antiviral effects, the clinical efficacy of ivermectin against these viruses in humans is still under investigation and has yielded varied results, particularly in the context of diseases like COVID-19. pasteur.fralzdiscovery.orgbiorxiv.org

Antimalarial Research

Ivermectin is being explored as a potential tool for malaria control and elimination strategies, primarily through two main avenues: direct effects on Plasmodium parasites and vector control by increasing mosquito mortality. wikipedia.orgcabidigitallibrary.orgmesamalaria.org

Direct Effects on Plasmodium Parasites

While the primary antimalarial focus for ivermectin has been on its effects on the mosquito vector, research has also investigated its direct activity against Plasmodium parasites, specifically Plasmodium falciparum. wikipedia.orgmesamalaria.orgasm.orgnih.gov In vitro studies have indicated that ivermectin can inhibit the growth of asexual stages and late-stage gametocytes of P. falciparum. asm.org

Data from in vitro studies on the effect of ivermectin on P. falciparum asexual stages and gametocytes are presented below:

Plasmodium falciparum StageInhibitory Concentration (IC50)Reference
Asexual stages~100 nM asm.org
Stage IV/V gametocytes500 nM asm.org

These in vitro findings suggest a potential direct effect of ivermectin on the parasite itself, although achieving these concentrations in vivo with currently used regimens might be challenging. asm.org Further studies are needed to confirm these effects in vivo. asm.orgnih.gov Research using primary human hepatocytes has also shown that ivermectin and its metabolites can demonstrate inhibitory activity against P. falciparum liver stages in a curative treatment mode. nih.gov

Vector Control Through Mosquito Mortality

A significant area of antimalarial research focuses on using ivermectin to reduce malaria transmission by increasing the mortality of Anopheles mosquitoes that feed on treated humans or livestock. wikipedia.orgcabidigitallibrary.orgmesamalaria.orgresearchgate.netd-nb.infojwatch.org When mosquitoes ingest blood containing ivermectin, the compound can be lethal to the mosquito vector. wikipedia.orgjwatch.org This approach aims to shorten the lifespan of mosquitoes, potentially reducing the probability that a mosquito will survive long enough to complete the development of the Plasmodium parasite and transmit the infection. jwatch.org

Studies have assessed mosquito mortality after feeding on blood containing ivermectin or its components. Research comparing this compound and Ivermectin B1b indicated that both components have similar mosquito-lethal effects on Anopheles dirus and Anopheles minimus. nih.gov

Data on mosquito mortality from studies involving ivermectin are illustrated below:

Mosquito Species (Examples)Ivermectin Exposure MethodObserved EffectReference
Anopheles dirus, Anopheles minimusBlood meal containing this compound or B1bSimilar mosquito-lethal effects; LC50 and LC90 did not differ significantly. nih.gov researchgate.netnih.gov
Anopheles gambiaeFed on blood from treated humansReduced survival for up to 28 days post-feeding. jwatch.org jwatch.org
Anopheles epiroticus, Anopheles dirusFed on blood from treated cattleReduced survival. d-nb.info d-nb.info

This vector control strategy, particularly through mass drug administration or treatment of livestock, is being investigated as a potential supplementary tool for malaria elimination efforts. cabidigitallibrary.orgresearchgate.netd-nb.info

Immunomodulatory Effects

Beyond its antiparasitic and potential antiviral activities, research has explored the immunomodulatory effects of ivermectin. nih.govpasteur.frbiorxiv.orgresearchgate.netmdpi.com Studies have suggested that ivermectin may influence immune responses, although the precise mechanisms and clinical relevance of these effects are still being investigated. biorxiv.orgresearchgate.net

Some in vitro and animal studies have indicated that ivermectin might modulate the function of immune cells, such as macrophages and mast cells. mdpi.com It has also been suggested to have anti-inflammatory properties, potentially by blocking the secretion of pro-inflammatory mediators. nih.govmdpi.com For example, ivermectin has been shown to inhibit the LPS-induced secretion of NO and prostaglandin (B15479496) E2 in studies. nih.gov

However, research on the immunomodulatory effects of ivermectin in humans, particularly at standard therapeutic doses, has yielded less conclusive results. alzdiscovery.orgbiorxiv.org Some studies in humans have not found robust evidence of significant immunomodulatory effects that would clearly benefit disease progression. biorxiv.org

Antibacterial Activity and Mechanisms

While primarily known as an antiparasitic agent, ivermectin has also shown antibacterial activity against certain bacteria in in vitro studies. nih.govmdpi.comsid.ir This includes activity against some species of Mycobacterium, including Mycobacterium tuberculosis, and Chlamydia trachomatis. nih.govmdpi.com

Research has explored the antibacterial properties of ivermectin and some of its derivatives. For instance, a derivative of ivermectin showed enhanced antibacterial and anti-biofilm properties against Methicillin-resistant Staphylococcus aureus (MRSA) compared to ivermectin itself in an in vitro study. mdpi.com The proposed mechanisms for this enhanced activity included better destruction of the bacterial cell wall, increased cell membrane permeability, and stronger binding to bacterial genomic DNA. mdpi.com

Data on the in vitro antibacterial activity of ivermectin and a derivative are shown below:

CompoundBacterial Strain (Example)Minimum Inhibitory Concentration (MIC)Reference
Ivermectin (D)MRSA20 μg/mL mdpi.com
Ivermectin Derivative (D4)MRSA5 μg/mL mdpi.com

These findings suggest a potential for ivermectin and its derivatives as antibacterial agents, particularly against certain difficult-to-treat strains, although further research is needed to fully understand the mechanisms and evaluate their clinical potential. nih.govsid.irmdpi.com

Novel Ligand Discovery for Therapeutic Targets

This compound, as a macrocyclic lactone, possesses a complex structure that makes it of interest in the context of novel ligand discovery. nih.govdiva-portal.org Its ability to interact with specific targets, such as glutamate-gated chloride ion channels in invertebrates, highlights the potential for macrocycles to bind to challenging therapeutic targets, including those with large or complex binding sites. cabidigitallibrary.orgdiva-portal.org

Research utilizing computational approaches, such as inverse docking fingerprinting, has explored the potential targets of this compound and structurally similar compounds. frontiersin.org These studies can help identify potential protein targets that a molecule is likely to bind to, providing insights for drug repurposing or the design of new ligands. frontiersin.org For example, computational studies have suggested that proteases could be major targets of this compound and Ivermectin B1b. frontiersin.org

The exploration of this compound in novel ligand discovery is driven by its unique structural characteristics and its known interactions with specific protein targets. This area of research aims to uncover new therapeutic applications by identifying previously unrecognized binding partners.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6321424
Plasmodium falciparum5833 (Taxonomy ID) nih.govnih.gov
HIV-111542461 (Example of an HIV-1 related compound, Ritonavir) nih.govresearchgate.net
Flaviviruses255958 (Example of a Flavivirus related compound, Umifenovir) nih.gov or 44633776 (Example of a Flavivirus inhibitor, NITD008) wikipedia.org

Note: PubChem primarily assigns CIDs to chemical substances. For biological entities like viruses and parasites, taxonomy IDs or CIDs of related compounds/targets are often provided.this compound is a key constituent of the antiparasitic drug ivermectin, a macrocyclic lactone derived from the fermentation products of the bacterium Streptomyces avermitilis. nih.govcpnieurope.ch Comprising approximately 90% of the ivermectin mixture, this compound is the focus of expanding research into therapeutic applications beyond its established use against parasites. nih.govnih.gov

Current research is exploring the potential of this compound in several promising areas, including its activity against RNA viruses, its role in antimalarial strategies, its effects on the immune system, its antibacterial properties, and its utility in the discovery of novel ligands for therapeutic targets.

Mechanisms of Action Against RNA Viruses (e.g., Flaviviruses, HIV-1)

In vitro studies have indicated that ivermectin, including its B1a component, exhibits antiviral activity against a variety of RNA viruses, such as Flaviviruses like Dengue Virus (DENV) and West Nile Virus (WNV), and Human Immunodeficiency Virus-1 (HIV-1). researchgate.netnih.govnih.govjcu.edu.auusm.my A prominent proposed mechanism for this antiviral effect is the inhibition of the host's importin α/β1 heterodimer, a complex crucial for nuclear transport. researchgate.netnih.govnih.govjcu.edu.au

While RNA viruses replicate primarily in the cytoplasm, certain viral proteins or host factors essential for their life cycle or for counteracting host immune responses require translocation into the nucleus. researchgate.netnih.govnih.gov Examples include the HIV-1 integrase and the DENV non-structural protein 5 (NS5), both of which rely on importin α/β1-mediated nuclear import. researchgate.netnih.govnih.govjcu.edu.au Research suggests that ivermectin interferes with this process by binding to the importin α armadillo (ARM) repeat domain, thereby preventing the formation of the importin α/β1 heterodimer or causing its dissociation. nih.gov This disruption of nuclear transport can consequently inhibit the replication of viruses dependent on this pathway. nih.govnih.gov

Key findings regarding this compound's antiviral mechanisms against specific RNA viruses are summarized in the following table:

Target Virus (Examples)Key Viral Protein Involved (Examples)Proposed Mechanism of ActionResearch Context (In vitro/In silico)
Flaviviruses (DENV, WNV)NS5Inhibition of importin α/β1-mediated nuclear import of NS5. researchgate.netnih.govIn vitro
HIV-1IntegraseInhibition of importin α/β1-mediated nuclear import of Integrase. nih.govnih.govusm.myIn vitro
SARS-CoV-2Main protease (Mpro), Spike proteinInteraction with viral proteins and/or host factors. researchgate.netfrontiersin.orgresearchgate.netnih.govIn vitro, Computational

It is important to note that while in vitro studies have demonstrated potential antiviral effects, the clinical effectiveness of ivermectin against these viruses in human patients is still a subject of ongoing research and has shown varied outcomes, particularly concerning diseases such as COVID-19. pasteur.fralzdiscovery.orgbiorxiv.org

Antimalarial Research

Ivermectin is being explored as a potential intervention for malaria control and elimination efforts. wikipedia.orgcabidigitallibrary.orgmesamalaria.org This research focuses on two primary areas: its direct effects on Plasmodium parasites and its role in vector control by increasing the mortality of mosquitoes. wikipedia.orgcabidigitallibrary.orgmesamalaria.org

Direct Effects on Plasmodium Parasites

Although the main focus of antimalarial research involving ivermectin has been its impact on the mosquito vector, studies have also investigated its direct activity against the Plasmodium parasite, specifically Plasmodium falciparum. wikipedia.orgmesamalaria.orgasm.orgnih.gov In vitro studies have indicated that ivermectin can inhibit the growth of both the asexual stages and the late-stage gametocytes of P. falciparum. asm.org

Data from in vitro studies illustrating the effect of ivermectin on different P. falciparum stages are presented below:

Plasmodium falciparum StageInhibitory Concentration (IC50)Reference
Asexual stages~100 nM asm.org
Stage IV/V gametocytes500 nM asm.org

These in vitro observations suggest a potential direct effect of ivermectin on the parasite. asm.org However, achieving the necessary concentrations in vivo with current treatment regimens may pose a challenge. asm.org Further studies are required to validate these findings in vivo. asm.orgnih.gov Research using primary human hepatocytes has also demonstrated that ivermectin and its metabolites can show inhibitory activity against P. falciparum liver stages in a curative treatment setting. nih.gov

Vector Control Through Mosquito Mortality

A significant aspect of antimalarial research involves the use of ivermectin to reduce malaria transmission by increasing the mortality rate of Anopheles mosquitoes that feed on individuals or livestock who have received the drug. wikipedia.orgcabidigitallibrary.orgmesamalaria.orgresearchgate.netd-nb.infojwatch.org When mosquitoes ingest blood containing ivermectin, the compound can be lethal to the vector. wikipedia.orgjwatch.org This strategy aims to decrease the lifespan of mosquitoes, thereby potentially reducing the likelihood that a mosquito will survive long enough for the Plasmodium parasite to complete its development and be transmitted. jwatch.org

Studies have evaluated the mortality of mosquitoes after feeding on blood containing ivermectin or its components. Research comparing this compound and Ivermectin B1b has shown that both components exhibit similar mosquito-lethal effects on Anopheles dirus and Anopheles minimus. nih.gov

Data on mosquito mortality from studies involving ivermectin are presented in the following table:

Mosquito Species (Examples)Ivermectin Exposure MethodObserved EffectReference
Anopheles dirus, Anopheles minimusBlood meal containing this compound or B1bSimilar mosquito-lethal effects; LC50 and LC90 did not differ significantly. nih.gov researchgate.netnih.gov
Anopheles gambiaeFed on blood from treated humansReduced survival for up to 28 days post-feeding. jwatch.org jwatch.org
Anopheles epiroticus, Anopheles dirusFed on blood from treated cattleReduced survival. d-nb.info d-nb.info

This vector control approach, particularly when implemented through mass drug administration in human populations or treatment of livestock, is being explored as a potential complementary strategy for malaria elimination efforts. cabidigitallibrary.orgresearchgate.netd-nb.info

Immunomodulatory Effects

Research has also investigated the potential immunomodulatory effects of ivermectin, in addition to its antiparasitic and potential antiviral activities. nih.govpasteur.frbiorxiv.orgresearchgate.netmdpi.com Studies suggest that ivermectin may influence immune responses, although the exact mechanisms and clinical significance of these effects are still under investigation. biorxiv.orgresearchgate.net

Some in vitro and animal studies have indicated that ivermectin might modulate the function of immune cells, such as macrophages and mast cells. mdpi.com It has also been suggested to possess anti-inflammatory properties, potentially by inhibiting the secretion of pro-inflammatory mediators. nih.govmdpi.com For example, studies have shown that ivermectin can inhibit the LPS-induced secretion of NO and prostaglandin E2. nih.gov

However, studies evaluating the immunomodulatory effects of ivermectin in humans, particularly at standard therapeutic doses, have yielded less definitive results. alzdiscovery.orgbiorxiv.org Some human studies have not found strong evidence of significant immunomodulatory effects that would clearly contribute to beneficial disease outcomes. biorxiv.org

Antibacterial Activity and Mechanisms

Although primarily recognized as an antiparasitic agent, ivermectin has also demonstrated antibacterial activity against certain bacteria in in vitro studies. nih.govmdpi.comsid.ir This includes activity against some Mycobacterium species, such as Mycobacterium tuberculosis, and Chlamydia trachomatis. nih.govmdpi.com

Research has explored the antibacterial properties of ivermectin and some of its derivatives. For instance, an in vitro study showed that a derivative of ivermectin exhibited enhanced antibacterial and anti-biofilm properties against Methicillin-resistant Staphylococcus aureus (MRSA) compared to ivermectin itself. mdpi.com Proposed mechanisms for this increased activity included a greater ability to disrupt the bacterial cell wall, enhance cell membrane permeability, and bind more effectively to bacterial genomic DNA. mdpi.com

Data illustrating the in vitro antibacterial activity of ivermectin and a derivative are presented below:

CompoundBacterial Strain (Example)Minimum Inhibitory Concentration (MIC)Reference
Ivermectin (D)MRSA20 μg/mL mdpi.com
Ivermectin Derivative (D4)MRSA5 μg/mL mdpi.com

These findings suggest a potential for ivermectin and its derivatives to be utilized as antibacterial agents, particularly against certain challenging bacterial strains. nih.govsid.irmdpi.com However, further research is necessary to fully elucidate the underlying mechanisms and assess their potential for clinical application. nih.govsid.irmdpi.com

Novel Ligand Discovery for Therapeutic Targets

This compound, being a macrocyclic lactone with a complex structure, is of interest in the field of novel ligand discovery. nih.govdiva-portal.org Its known interactions with specific targets, such as glutamate-gated chloride ion channels in invertebrates, highlight the capacity of macrocycles to bind to challenging therapeutic targets, including those with large or intricate binding sites. cabidigitallibrary.orgdiva-portal.org

Computational approaches, such as inverse docking fingerprinting, have been employed to explore the potential targets of this compound and compounds with similar structures. frontiersin.org These studies can aid in identifying potential protein targets that a molecule is likely to interact with, offering insights for drug repurposing or the design of new ligands. frontiersin.org For example, computational analyses have suggested that proteases could be significant targets for both this compound and Ivermectin B1b. frontiersin.org

The investigation of this compound in novel ligand discovery is motivated by its unique structural characteristics and its established interactions with specific protein targets. This area of research aims to uncover new therapeutic applications by identifying previously unrecognized binding partners.

Farnesoid X Receptor (FXR) Ligand in Metabolic Diseases (e.g., NAFLD)

Emerging research has identified this compound, a primary component of the antiparasitic drug ivermectin, as a ligand for the farnesoid X receptor (FXR). FXR is a nuclear receptor predominantly expressed in the liver and intestine that plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. Its involvement in these pathways has made it a significant therapeutic target for various metabolic disorders, including nonalcoholic fatty liver disease (NAFLD). wikipedia.orgmims.comwikipedia.orgfishersci.ca

Studies have demonstrated that ivermectin, and specifically its component avermectin B1a, can bind to and activate FXR. wikipedia.orgwikipedia.org This interaction has been confirmed through in vitro experiments, including FRET-based sensor assays and luciferase reporter assays, which showed that avermectin B1a activated the FXR FRET sensor in living cells and significantly increased the promoter activity of the FXR target gene IBABP in a dose-dependent manner. wikipedia.org Furthermore, treatment with avermectin B1a and other avermectin analogues capable of binding and activating FXR led to increased mRNA expression levels of key FXR target genes, such as OSTα, OSTβ, MRP2, SHP, and FGF19, in cellular models. wikipedia.org

The agonistic activity of ivermectin and its analogues on FXR has shown potential therapeutic effects in preclinical models of metabolic diseases. Research in diabetic mice models has indicated that treatment with ivermectin effectively reduced hepatic fat accumulation and decreased serum levels of glucose and cholesterol. wikipedia.orgwikidata.orgwikidata.org These observed metabolic improvements correlated with the FXR binding capabilities of the avermectin analogues tested. wikipedia.org Specifically, avermectin analogues that could bind and activate FXR were effective in modulating metabolic parameters, including reducing hepatic lipid accumulation, lowering serum cholesterol and glucose levels, and improving insulin (B600854) sensitivity, in an FXR-dependent manner. wikipedia.org This suggests that the activation of FXR by this compound and related compounds contributes to their beneficial effects on glucose and lipid metabolism. The potential for this compound to act as an FXR ligand highlights a new avenue of research into its applications beyond its established antiparasitic uses, particularly in the context of metabolic dysregulation like that seen in NAFLD. wikipedia.org

Advanced in Vitro and in Vivo Research Models in Ivermectin B1a Studies

Cellular and Tissue Culture Models

Cellular and tissue culture models provide controlled environments to study the direct interactions of Ivermectin B1a with different cell types, elucidating its mechanisms at a cellular level.

Invertebrate Neuron/Muscle Cell Cultures

This compound is well-established to target glutamate-gated chloride channels (GluCls) which are predominantly found in the nerve and muscle cells of invertebrates drugbank.comresearchgate.netfrontiersin.orgresearchgate.net. Studies using invertebrate neuron and muscle cell cultures are crucial for understanding the primary mode of action of this compound. Binding to GluCls increases the cell membrane's permeability to chloride ions, leading to hyperpolarization and subsequent paralysis and death of the parasite drugbank.comresearchgate.netresearchgate.net. Early descriptions of GluCls were derived from insect muscle cells researchgate.net. These models allow for detailed electrophysiological and pharmacological studies to characterize the binding affinity and functional effects of this compound on these specific ion channels in isolation biosensis.comfrontiersin.org.

Human Liver Microsomes and Primary Hepatocytes

Human liver microsomes and primary hepatocytes are essential in vitro models for studying the metabolism of this compound. These models allow researchers to identify metabolites and the cytochrome P450 (CYP) enzymes involved in its biotransformation. Studies using human liver microsomes, human recombinant enzymes, and hepatocytes have identified up to 13 metabolites of ivermectin cohlife.orgnih.govresearchgate.netnih.gov. The major metabolic pathways for this compound in humans involve methyl-hydroxylation, O-demethylation, and oxidation reactions at different positions on the molecule cohlife.orgnih.gov. Specifically, major metabolites identified in vitro include 3″-O-demethyl ivermectin, 4-hydroxymethyl ivermectin, and 3″-O-demethyl, 4-hydroxymethyl ivermectin researchgate.netnih.gov. CYP3A4 is identified as the primary enzyme responsible for ivermectin metabolism, with contributions from CYP3A5 and CYP2C9 cohlife.orgnih.govresearchgate.netnih.govuu.nl.

Genetic and Molecular Biology Models

Genetic and molecular biology models are instrumental in understanding the genetic basis of this compound's effects, identifying target sites, and optimizing its biosynthesis.

Caenorhabditis elegans for Target-Site Studies and Insecticidal Activity

The nematode Caenorhabditis elegans is a widely used model organism for studying the genetics and mechanisms of action of anthelmintic drugs, including this compound researchgate.netnih.govfrontiersin.org. Its well-characterized genetics and nervous system make it ideal for target-site studies. This compound exerts potent paralysis on C. elegans pharyngeal and body wall musculature by activating glutamate-gated chloride channels nih.gov. Studies using C. elegans mutants have been crucial in identifying the specific GluCl subunits involved in ivermectin sensitivity and resistance, such as glc-1, avr-14, and avr-15 researchgate.netnih.govfrontiersin.org. Resistance to ivermectin in C. elegans can be a complex phenomenon involving mutations in multiple genes, including those related to GluCl subunits, amphid structures, and transporter proteins like P-glycoproteins researchgate.netnih.gov. C. elegans has also been used in screens to identify new compounds with ivermectin-like activity nih.gov. Furthermore, C. elegans is used to evaluate the insecticidal activity of ivermectin and its derivatives d-nb.inforsc.org. For instance, a mixture of 25-methyl and 25-ethyl ivermectin showed enhanced insecticidal activity against C. elegans compared to commercial ivermectin d-nb.info.

Engineered Streptomyces Strains for Biosynthesis Optimization

Streptomyces avermitilis is the natural producer of avermectins, including the precursor to this compound wikipedia.orgdrugbank.commdpi.com. Engineered Streptomyces strains are vital models for optimizing the biosynthesis and yield of this compound through metabolic engineering and genetic manipulation nih.govmdpi.comresearchgate.netnih.govmdpi.com. Strategies include modifying biosynthetic gene clusters, enhancing precursor supply, and optimizing fermentation conditions nih.govmdpi.comresearchgate.netnih.gov. For example, genetic engineering of S. avermitilis strains has aimed to improve the production of avermectin (B7782182) B1a by manipulating genes involved in the biosynthetic pathway and regulatory elements researchgate.netnih.govmdpi.com. Domain swapping in avermectin polyketide synthases in engineered S. avermitilis has also been explored to produce ivermectin and novel derivatives d-nb.inforesearchgate.net. Overexpression of genes like aveC has been shown to improve ivermectin yield researchgate.net. Optimization of fermentation media, including carbon and nitrogen sources, and supplementation with precursors have also been investigated in engineered strains to increase avermectin B1a production nih.gov.

Vertebrate Animal Models

Vertebrate animal models, particularly mice and livestock, play a significant role in this compound research, offering insights into its effects within a complex physiological system.

Genetically Modified Mouse Models (e.g., Mdr1ab(-/-) mice for P-gp deficiency)

Genetically modified mouse models, such as those deficient in the Mdr1ab gene (Mdr1ab(-/-) mice), are instrumental in studying the role of P-glycoprotein (P-gp) in the pharmacokinetics and neurotoxicity of this compound. P-gp is an efflux transporter that limits the passage of many drugs, including ivermectin, across biological barriers like the blood-brain barrier nih.govredalyc.org.

Studies using Mdr1ab(-/-) mice have demonstrated that the absence of functional P-gp leads to increased accumulation of ivermectin in the brain, resulting in heightened neurotoxicity nih.govredalyc.orgresearchgate.netresearchgate.net. For instance, research comparing ivermectin and moxidectin (B1677422) in Mdr1ab(-/-) mice showed that ivermectin was approximately 5-fold more toxic than moxidectin, with lower median lethal doses (LD50) observed for ivermectin in these P-gp-deficient animals compared to wild-type mice nih.govresearchgate.netcapes.gov.br. The brain-to-plasma concentration ratio of ivermectin was also higher in Mdr1ab(-/-) mice, indicating that P-gp significantly restricts its entry into the central nervous system nih.govresearchgate.net. These models are critical for understanding how P-gp deficiency, which can occur due to genetic variations, impacts the safety profile of ivermectin.

Data from a study on the acute toxicity of ivermectin and moxidectin in Mdr1ab(-/-) mice highlights the impact of P-gp deficiency:

CompoundLD50 in Mdr1ab(-/-) mice (µmol/kg)
Ivermectin0.46 nih.govresearchgate.netcapes.gov.br
Moxidectin2.3 nih.govresearchgate.netcapes.gov.br

This data illustrates the increased sensitivity of P-gp-deficient mice to ivermectin's toxic effects.

Infected Animal Models for Efficacy and Resistance Studies (e.g., sheep, zebrafish)

Infected animal models, such as sheep and zebrafish, are widely used to evaluate the efficacy of this compound against various parasites and to investigate the development of resistance.

Sheep models are particularly relevant for studying the efficacy of ivermectin against gastrointestinal nematodes, which are a major concern in livestock. Studies in sheep have demonstrated the potent anthelmintic activity of ivermectin against a broad range of nematode species, including Haemonchus contortus, Ostertagia circumcincta, and Trichostrongylus colubriformis nih.govnih.gov. However, the widespread use of ivermectin in livestock has led to the emergence of resistance in several nematode populations wikipedia.orgplos.orgmassey.ac.nz. Research in sheep naturally or experimentally infected with resistant strains has shown reduced efficacy of ivermectin, with varying levels of resistance reported depending on the parasite species and geographical location plos.orgmassey.ac.nz. Studies in sheep have also been used to investigate factors influencing resistance development, such as the frequency of treatment and the parasite populations present massey.ac.nz.

Zebrafish (Danio rerio) have emerged as a valuable model for studying parasitic infections and evaluating antiparasitic agents like ivermectin wikipedia.orgnih.govresearchgate.neticar.org.in. They are susceptible to various parasites, including the intestinal nematode Pseudocapillaria tomentosa wikipedia.orgnih.gov. Studies in zebrafish infected with P. tomentosa have shown that ivermectin can effectively eliminate the infection nih.gov. Zebrafish models also allow for the investigation of ivermectin's effects on host physiology and potential toxicity at different life stages researchgate.neticar.org.inup.ac.za. Research has explored the impact of ivermectin on zebrafish behavior and the potential for neurotoxicity icar.org.inup.ac.za.

Invertebrate Organismal Models

Invertebrate models are essential for understanding the direct effects of this compound on parasites and vectors, particularly concerning resistance mechanisms and anthelmintic efficacy.

Ectoparasites (e.g., Rhipicephalus (Boophilus) microplus, Anopheles spp.) for Resistance Mechanisms

Ectoparasites such as the cattle tick Rhipicephalus (Boophilus) microplus and mosquitoes like Anopheles species are important models for studying this compound resistance mechanisms nih.govmalariaworld.orgnih.govresearchgate.netveterinaryworld.orgnih.govunav.eduresearchgate.netscielo.br. Resistance to ivermectin in these parasites is a growing concern due to its extensive use nih.govnih.govveterinaryworld.orgscielo.brnih.gov.

Studies in Rhipicephalus microplus have investigated the metabolic mechanisms contributing to ivermectin resistance. Research has indicated the involvement of detoxification enzymes, such as cytochrome P450s and glutathione (B108866) S-transferases, as well as efflux pumps like ABC transporters, in conferring resistance nih.govveterinaryworld.orgnih.govresearchgate.net. Studies using synergists that inhibit these enzymes and transporters have provided evidence for their role in reducing ivermectin's effectiveness in resistant tick populations nih.gov.

Anopheles mosquitoes, vectors of malaria, are also studied in the context of ivermectin's potential as a vector control tool and the risk of resistance development malariaworld.orgnih.govresearchgate.netunav.edunih.gov. Research in Anopheles gambiae has explored metabolic detoxification mediated by cytochrome P450 enzymes and the role of xenobiotic pumps in protecting mosquitoes against ivermectin malariaworld.orgnih.gov. While xenobiotic pumps alone may not significantly impact ivermectin-induced mortality, dual inhibition of these pumps and cytochrome P450s has shown a synergistic effect, increasing mosquito mortality malariaworld.orgnih.gov. Altered regulation of glutamate-gated chloride channel splicing has also been suggested as a potential mechanism for ivermectin resistance in Anopheles species unav.edu.

Parasitic Helminths for Anthelmintic Efficacy

Parasitic helminths, including various nematodes, are the primary targets of this compound's anthelmintic activity, and they serve as crucial models for efficacy studies. Studies involving isolated helminths or infected animal models (as discussed in 9.3.2) allow for the assessment of ivermectin's potency against different life stages and species of worms nih.govnih.govnih.govannualreviews.org.

Research has characterized this compound as a highly potent anthelmintic effective against a wide range of gastrointestinal and extra-intestinal nematodes in various host species nih.govnih.govnih.gov. Studies have evaluated the minimum effective concentrations and the spectrum of activity against different helminth species nih.govnih.gov. Furthermore, helminth models are used to investigate the mechanisms of resistance that develop in response to ivermectin exposure. While the exact mechanisms of resistance in parasitic nematodes are not fully understood, studies continue to explore potential target site modifications and metabolic detoxification pathways nih.gov.

Future Directions in Ivermectin B1a Research

Elucidating Novel Molecular Targets and Signaling Pathways

While the primary mechanism of Ivermectin B1a in invertebrates is the potentiation of glutamate-gated chloride ion channels (GluCls), leading to paralysis and death of the parasite, recent studies have unveiled a broader range of molecular targets and signaling pathways affected by this compound, particularly in vertebrate cells. wikipedia.orgnih.gov

A significant area of investigation is the Wnt/β-catenin signaling pathway, which is often dysregulated in various human cancers. nih.govnih.gov Research has identified the telomere length regulation protein 2 homolog (TELO2) as a specific binding protein for this compound. nih.gov This interaction inhibits phosphatidylinositol 3-kinase-related kinases (PIKKs), including the mTOR complexes (mTORC1/2), which in turn reduces the levels of cytoplasmic β-catenin and suppresses the transcriptional activation of the β-catenin/TCF complex. nih.gov This discovery positions TELO2 as a druggable target for diseases characterized by abnormal Wnt/β-catenin and AKT/mTOR pathway activity. nih.gov

Beyond the Wnt pathway, this compound has been shown to modulate several other key signaling molecules and pathways implicated in cancer and other diseases:

PAK1 Kinase: Ivermectin can regulate multiple signaling pathways through the p21-activated kinase 1 (PAK1), affecting cancer cell proliferation, metastasis, and angiogenesis. nih.gov

Akt/mTOR Pathway: In various cancer cell lines, including epithelial ovarian cancer and glioma, Ivermectin has been observed to inhibit the Akt/mTOR pathway, leading to reduced cell proliferation. nih.govnih.gov

AMPK/ULK1 Pathway: In osteosarcoma cells, Avermectin (B7782182) B1 has been found to induce autophagy and apoptosis through the AMPK/ULK1 signaling pathway. nih.gov

Ion Channels and Receptors: Research has identified several other targets for Ivermectin, including the γ-aminobutyric acid receptor (GABAAR), the α7-nicotinic acetylcholine (B1216132) receptor (nAChR), the P2X4 receptor, and the G-protein-gated inwardly rectifying K+ (GIRK) channel. nih.gov

Nuclear Import Proteins: Ivermectin can inhibit the importin α/β1 heterodimer, a component essential for the nuclear transport of various viral proteins, suggesting a mechanism for its potential antiviral activities. researchgate.net

Table 1: Novel Molecular Targets and Signaling Pathways of this compound

Target/Pathway Downstream Effect Implicated Disease(s)
TELO2/PIKKs/Wnt/β-catenin Inhibition of cancer cell proliferation Colorectal Cancer, other cancers nih.gov
PAK1 Kinase Inhibition of proliferation, metastasis, angiogenesis Various Cancers nih.gov
Akt/mTOR Pathway Inhibition of cell proliferation Ovarian Cancer, Glioma nih.gov
AMPK/ULK1 Pathway Induction of autophagy and apoptosis Osteosarcoma nih.gov
Importin α/β1 Inhibition of viral protein nuclear transport Viral Infections researchgate.net
Glutamate-gated Chloride Channels Paralysis and death of parasites Parasitic Diseases nih.gov
GABAAR, nAChR, P2X4, GIRK Modulation of neuronal and cellular functions Neurological conditions, others nih.gov

Development of Next-Generation this compound Derivatives

To enhance the therapeutic properties of this compound, researchers are actively engaged in the synthesis and evaluation of new derivatives. nih.govmalariaworld.org The goals of these efforts include improving efficacy against resistant parasites, expanding the spectrum of activity to new therapeutic areas, and elucidating the structure-activity relationships of the molecule.

One approach involves the synthesis of photoreactive this compound derivatives. These compounds are designed to identify the specific amino acid residues that interact with the drug within its target channels, such as GluCls. nih.gov By understanding these interactions at a molecular level, more potent and selective derivatives can be designed.

Another strategy focuses on creating hybrid molecules. For instance, a "third generation" of Ivermectin hybrids has been designed by appending selected pharmacophores to the macrolide structure. malariaworld.org These modifications are intended to improve antiplasmodial activity for potential use in malaria control. malariaworld.org Some of these novel hybrids have demonstrated enhanced activity against the erythrocytic stages of Plasmodium falciparum compared to the parent Ivermectin molecule. malariaworld.org

Furthermore, medicinal chemistry efforts are exploring structural optimization to improve the pharmacokinetic and pharmacodynamic profiles for various applications. researchgate.net This includes the synthesis of derivatives with dipeptide and carbohydrate fragments, which can alter properties like hydrophilicity. researchgate.net

Understanding Resistance Evolution and Mitigation Strategies

The widespread use of Ivermectin in both veterinary and human medicine has led to the emergence of resistance in various parasites. nih.govresearchgate.net Understanding the molecular basis of this resistance is crucial for developing strategies to overcome it.

Current research has identified several mechanisms of Ivermectin resistance:

Target-Site Resistance: While less commonly reported in ectoparasites, mutations in the genes encoding subunits of ligand-gated ion channels, the primary targets of Ivermectin, can reduce drug binding and efficacy. nih.govresearchgate.net

Metabolic Resistance: This involves the increased expression and activity of detoxification enzymes, such as cytochrome P450s and glutathione-S-transferases (GSTs), which metabolize and inactivate the drug. nih.gov

Changes in Efflux Pump Expression: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins, can actively pump Ivermectin out of the parasite's cells, reducing its intracellular concentration and effectiveness. researchgate.netnih.gov

To combat the development and spread of resistance, several mitigation strategies are being explored:

Combination Drug Therapy: Treating with two or more drugs from different anthelmintic classes simultaneously can delay the development of resistance. nih.govresearchgate.net This approach is based on the principle that it is less likely for a parasite to simultaneously develop resistance to two drugs with different mechanisms of action.

Table 2: this compound Resistance Mechanisms and Mitigation Strategies

Resistance Mechanism Description Mitigation Strategy
Target-Site Resistance Mutations in ligand-gated ion channel genes reduce drug binding. nih.govresearchgate.net Development of new derivatives with altered binding properties.
Metabolic Resistance Increased activity of detoxification enzymes (e.g., GSTs) inactivates the drug. nih.gov Use of synergists that inhibit detoxification enzymes.
Efflux Pump Overexpression Increased expression of ABC transporters (e.g., P-glycoproteins) pumps the drug out of cells. researchgate.netnih.gov Co-administration with efflux pump inhibitors.
General Mitigation N/A Combination therapy, maintaining refugia, targeted selective treatments. nih.govresearchgate.net

Exploring Combination Therapies for Enhanced Efficacy

The use of this compound in combination with other therapeutic agents is a promising strategy to enhance its efficacy, overcome resistance, and expand its therapeutic applications. nih.gov

In cancer therapy, Ivermectin has shown synergistic effects when combined with conventional chemotherapeutic drugs. For example:

In ovarian cancer, the combination of Ivermectin and paclitaxel has been shown to almost completely inhibit tumor growth in vivo. nih.gov

Ivermectin can also enhance the efficacy of cisplatin in treating epithelial ovarian cancer by inhibiting the Akt/mTOR pathway. nih.gov

In leukemia, Ivermectin has a synergistic effect with cytarabine and daunorubicin. nih.gov

It has also been shown to improve the efficacy of dasatinib in chronic myeloid leukemia. nih.gov

Furthermore, Ivermectin can act as an inhibitor of HSP27 phosphorylation, enhancing the activity of anti-EGFR drugs like erlotinib and cetuximab. nih.gov

In the context of parasitic diseases, combination therapy is a key strategy to combat resistance. For instance, the combination of oral Ivermectin with topical agents like benzyl benzoate is being explored as a highly effective treatment for scabies, particularly in the face of emerging permethrin resistance. researchgate.netnih.gov The triple-drug therapy with ivermectin, diethylcarbamazine, and albendazole (B1665689) (IDA) has also been shown to be highly effective against lymphatic filariasis. researchgate.net

Translational Research and Therapeutic Repurposing

Drug repurposing, the process of identifying new uses for existing drugs, offers a cost-effective and accelerated pathway for therapeutic development. nih.govldnresearchtrust.org this compound is a prime candidate for such efforts, with a growing body of preclinical evidence suggesting its potential in a variety of non-parasitic diseases.

The most significant area of translational research for Ivermectin is in oncology. nih.govldnresearchtrust.org Its ability to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin and Akt/mTOR pathways, makes it an attractive candidate for cancer therapy. nih.govldnresearchtrust.org Studies have suggested its potential anti-cancer properties in a range of malignancies, including melanoma, breast, digestive, urinary, hematologic, reproductive, brain, and respiratory cancers. ldnresearchtrust.org For example, in glioblastoma multiforme, Ivermectin has been shown to downregulate numerous genes that are typically upregulated in this aggressive brain tumor. medrxiv.org

Beyond cancer, research suggests Ivermectin may have therapeutic potential in other areas:

Neurodegenerative Diseases: Ivermectin may inhibit pro-inflammatory cytokines, suggesting a potential role in conditions with a neuroinflammatory component. ldnresearchtrust.org

Antiviral Applications: Ivermectin has been shown to inhibit the replication of several RNA viruses in vitro, including the virus that causes Dengue fever and SARS-CoV-2. nih.govresearchgate.net The proposed mechanism for its antiviral activity often involves the inhibition of nuclear import of viral proteins. researchgate.netmdpi.com

While preclinical research is promising, robust evidence from well-designed, large-scale clinical trials is essential to confirm the efficacy and safety of this compound for these new indications. ldnresearchtrust.org

Q & A

Basic Research Questions

Q. How is Ivermectin B1a structurally identified and differentiated from its analogs in pharmaceutical formulations?

  • Methodological Answer : this compound is distinguished using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). The molecular formula (C₄₈H₇₄O₁₄) and molecular weight (875.1 g/mol) are key identifiers . Structural differentiation from analogs like Ivermectin B1b (C₄₇H₇₂O₁₄) relies on chromatographic retention times and fragmentation patterns in MS analysis. Quantitative nuclear magnetic resonance (qNMR) can further confirm purity by comparing proton environments to reference standards .

Q. What experimental approaches are used to elucidate the mechanism of action of this compound against parasitic targets?

  • Methodological Answer : Electrophysiological assays on glutamate-gated chloride channels in nematode neurons are standard. Patch-clamp techniques measure channel inhibition, while fluorescent calcium imaging quantifies intracellular Ca²⁺ flux changes post-treatment. Comparative studies with avermectin B1a (non-hydrogenated precursor) help isolate the role of the 22,23-dihydro modification in enhancing binding affinity .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

  • Methodological Answer : Synthesis protocols require strict control of hydrogenation conditions (e.g., catalyst type, reaction time) to minimize B1b contamination. Post-synthesis, HPLC purity assays (USP methods) quantify B1a/B1b ratios, with acceptance criteria set at ≥80% B1a . Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products like 8,9-Z isomer, ensuring compliance with ICH guidelines .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported antiviral efficacy (e.g., against SARS-CoV-2)?

  • Methodological Answer : Conflicting results often arise from variable cell models (e.g., Vero E6 vs. human airway epithelia) and dosing regimens. Rigorous dose-response studies (0.1–10 µM) with cytotoxicity controls (MTT assays) are essential. Meta-analyses should stratify data by viral load quantification method (qPCR vs. plaque assay) and account for pharmacokinetic limitations (e.g., protein binding in vivo) .

Q. What methodologies are recommended for studying this compound’s metabolic pathways in mammalian systems?

  • Methodological Answer : Use radiolabeled [¹⁴C]-Ivermectin B1a in rodent models to track metabolites via liquid scintillation counting. Liver microsome assays identify cytochrome P450 (CYP3A4)-mediated oxidation products. LC-MS/MS profiles of plasma and fecal samples detect primary metabolites (e.g., 3″-O-demethyl derivatives), while bile duct-cannulated models assess enterohepatic recirculation .

Q. How can researchers optimize HPLC parameters to separate this compound degradation products?

  • Methodological Answer : Employ a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (85:15 v/v) at 1.0 mL/min. Column temperature (30°C) and detection wavelength (245 nm) enhance resolution of degradation peaks (e.g., 8,9-Z isomer). Forced degradation (acid/alkali hydrolysis, photolysis) validates method robustness per ICH Q2(R1) .

Q. What strategies mitigate toxicity risks in preclinical studies of this compound?

  • Methodological Answer : Acute toxicity studies in rodents (OECD 423) determine LD₅₀, while 28-day repeat-dose studies (OECD 407) assess hepatorenal effects. Neurotoxicity is evaluated via functional observational battery (FOB) tests. In vitro blood-brain barrier (BBB) permeability assays (e.g., PAMPA) predict CNS exposure, guiding safe dosing thresholds .

Q. How should research questions on this compound’s structure-activity relationships (SAR) be framed to maximize impact?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “How does the 25-sec-butyl group in B1a influence binding kinetics to parasitic chloride channels compared to B1b’s 25-isopropyl group?” Use molecular docking (AutoDock Vina) and mutagenesis studies on recombinant channel subunits to validate hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.